molecular formula C43H71NO16 B15562566 Maridomycin I CAS No. 35908-44-2

Maridomycin I

Cat. No.: B15562566
CAS No.: 35908-44-2
M. Wt: 858.0 g/mol
InChI Key: QGOYEYOBFDESQB-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maridomycin I is an aminoglycoside.
This compound has been reported in Streptomyces hygroscopicus with data available.

Properties

CAS No.

35908-44-2

Molecular Formula

C43H71NO16

Molecular Weight

858.0 g/mol

IUPAC Name

[6-[4-(dimethylamino)-5-hydroxy-6-[[(14E)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C43H71NO16/c1-12-32(47)57-31-20-34(49)53-24(5)19-30-29(56-30)14-13-28(46)23(4)18-27(15-16-45)39(40(31)52-11)60-42-37(50)36(44(9)10)38(25(6)55-42)59-35-21-43(8,51)41(26(7)54-35)58-33(48)17-22(2)3/h13-14,16,22-31,35-42,46,50-51H,12,15,17-21H2,1-11H3/b14-13+

InChI Key

QGOYEYOBFDESQB-BUHFOSPRSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Maridomycin I: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a 16-membered macrolide antibiotic, part of the larger Maridomycin complex produced by the bacterium Streptomyces hygroscopicus. First reported in the early 1970s by Japanese scientists, this complex comprises several related compounds, each with a unique chemical structure and biological activity. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, presenting key data in a structured format and detailing the experimental protocols involved.

Discovery and Producing Organism

The Maridomycin complex was first isolated from the fermentation broth of Streptomyces hygroscopicus strain No. B-5050, a soil isolate. The discovery was the result of a screening program for new antibiotics. The producing organism was characterized based on its morphological, cultural, and physiological characteristics, which aligned with the genus Streptomyces.

Fermentation for Maridomycin Production

The production of the Maridomycin complex is achieved through submerged fermentation of Streptomyces hygroscopicus. The following provides a detailed protocol based on early studies.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A loopful of spores of Streptomyces hygroscopicus is inoculated into a seed medium and cultured for a specified period to generate a robust seed culture.

  • Production Medium: The production medium is composed of a balanced combination of carbon and nitrogen sources, along with essential minerals. A typical composition is detailed in the table below.

  • Fermentation Conditions: The production fermentation is carried out in large-scale fermenters under controlled conditions of aeration, agitation, temperature, and pH. The fermentation process is monitored over several days, during which the Maridomycin complex is produced and secreted into the broth.

ParameterSeed MediumProduction Medium
Carbon Source Glucose, StarchGlycerol, Glucose
Nitrogen Source Peptone, Yeast Extract, Corn Steep LiquorPeptone, Yeast Extract, Soybean Meal
Minerals NaCl, CaCO₃NaCl, CaCO₃, NaNO₃
pH 7.57.5
Temperature 30°C30°C
Incubation Time 72 hours96 hours
Agitation 200 rpm200 rpm

Table 1: Fermentation Media and Conditions for Maridomycin Production

Isolation and Purification of this compound

This compound is isolated from the fermentation broth as part of the Maridomycin complex. The individual components are then separated using chromatographic techniques.

Experimental Protocol: Isolation and Purification
  • Extraction: The fermentation broth is first filtered to separate the mycelium. The filtrate, containing the dissolved Maridomycin complex, is then extracted with a water-immiscible organic solvent, such as ethyl acetate, at an alkaline pH.

  • Crude Extract Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude mixture of the Maridomycin complex.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform (B151607) and methanol. This initial separation yields fractions enriched in different Maridomycin components.

  • Purification of this compound: Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or alumina, and may also involve preparative thin-layer chromatography (TLC) to achieve high purity. The purity of the isolated this compound is assessed by analytical TLC and high-performance liquid chromatography (HPLC).

Caption: Isolation and purification workflow for this compound.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of physicochemical characterization and spectroscopic analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C₄₂H₆₉NO₁₅
Molecular Weight 827.99 g/mol
Appearance White crystalline powder
Melting Point 125 - 128 °C
Solubility Soluble in methanol, ethanol, chloroform; Insoluble in water

Table 2: Physicochemical Properties of this compound

Spectroscopic Data

The structure of this compound was elucidated using techniques such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The key structural features of this compound, as determined by these methods, include a 16-membered lactone ring, two deoxy sugars (mycaminose and mycarose), and two acyl groups (propionyl and isovaleryl).

Note: Specific NMR and mass spectrometry data from the original discovery papers are not fully available in the public domain. The provided information is based on compiled data from subsequent studies and reviews of macrolide antibiotics.

Biosynthesis of this compound

This compound, as a 16-membered macrolide, is synthesized via a modular polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of small carboxylic acid units to form the polyketide chain, which is then cyclized to form the macrolactone ring. Subsequent post-PKS modifications, including glycosylation and acylation, lead to the final structure of this compound.

biosynthetic_pathway cluster_precursors Precursor Units cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications Propionyl_CoA Propionyl-CoA PKS Modular PKS Propionyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS Cyclization Cyclization PKS->Cyclization Glycosylation Glycosylation (Mycaminose, Mycarose) Cyclization->Glycosylation Acylation Acylation (Propionyl, Isovaleryl) Glycosylation->Acylation Final_Product This compound Acylation->Final_Product

Caption: General biosynthetic pathway of this compound.

Conclusion

This compound represents a significant member of the 16-membered macrolide antibiotics. Its discovery and characterization have contributed to the understanding of this important class of natural products. The detailed methodologies for its fermentation, isolation, and structural elucidation provide a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. Further investigation into the biological activity and potential therapeutic applications of this compound and its derivatives remains an area of interest.

Maridomycin I: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a macrolide antibiotic, a class of compounds known for their therapeutic potential. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a complex macrolide with the chemical formula C43H71NO16. Its structure is characterized by a 16-membered lactone ring, a common feature of macrolide antibiotics. The detailed chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H71NO16PubChem
Molecular Weight 858.0 g/mol PubChem
IUPAC Name 4-O-(3-methylbutanoyl)-13-O-propionyl-leucomycin VPubChem
CAS Number 35775-66-1Vendor Data
Melting Point 128-131 °CVendor Data
Solubility Soluble in methanol, ethanol, DMSO, and chloroform.Vendor Data
Appearance White to off-white powderVendor Data

Note: Some properties are based on data for Maridomycin complex or closely related analogs and should be considered as indicative for this compound.

Biological Activity and Mechanism of Action

This compound, like other macrolide antibiotics, exhibits its antimicrobial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.

Antibacterial Spectrum

Research on 9-propionylmaridomycin, a derivative of maridomycin, has shown in vitro activity against Gram-positive bacteria. It has also demonstrated some action against Neisseria gonorrhoeae and Vibrio cholerae. However, it is generally inactive against many Gram-negative rods[1].

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding event can interfere with different stages of protein synthesis, including the translocation step, where the ribosome moves along the mRNA molecule.

Inhibition_of_Protein_Synthesis Mechanism of Action: Protein Synthesis Inhibition Maridomycin This compound Ribosome Bacterial 50S Ribosomal Subunit Maridomycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Essential for ProteinSynthesis->BacterialGrowth

Caption: this compound inhibits bacterial growth by binding to the 50S ribosomal subunit and halting protein synthesis.

Isolation and Synthesis

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. A standard broth microdilution method can be employed.

Protocol Overview:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Readout Observe for Bacterial Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a macrolide antibiotic with potential for further investigation. This guide has summarized its chemical structure, key properties, and biological activities based on available information. Further research is warranted to fully elucidate its therapeutic potential, including detailed studies on its mechanism of action, in vivo efficacy, and safety profile. The provided experimental framework can serve as a starting point for such investigations.

References

The Biosynthesis of Maridomycin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a 16-membered macrolide antibiotic belonging to the leucomycin (B7888351) group, produced by Streptomyces hygroscopicus. Like other macrolides, it exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the currently understood biosynthesis pathway of this compound, drawing parallels with the well-studied biosynthesis of other leucomycins. This document details the enzymatic machinery, genetic organization, and chemical transformations involved in the assembly of this complex natural product.

Core Biosynthetic Pathway: A Polyketide Assembly Line

The biosynthesis of the this compound macrolactone core follows the type I polyketide synthase (PKS) pathway, a fascinating molecular assembly line. This process involves the sequential condensation of small carboxylic acid units to build the complex polyketide chain.

The aglycone of leucomycins, and by extension this compound, is assembled from various precursors, including acetate, propionate, and butyrate, which are converted to their respective coenzyme A (CoA) thioesters and then to malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.[1] The biosynthesis of kitasamycin (B1683686) (a leucomycin) in Streptomyces kitasatoensis is influenced by the addition of amino acid precursors such as L-valine and L-leucine, which can be metabolized to provide the building blocks for the polyketide chain.[2][3]

The core of the biosynthetic machinery is a large, multi-domain enzymatic complex known as a Type I Polyketide Synthase (PKS). This PKS is organized into modules, with each module responsible for one cycle of polyketide chain elongation and modification. A typical module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the growing polyketide chain.

The biosynthesis of the 16-membered macrolide backbone of this compound is proposed to proceed through the following general steps:

  • Initiation: The biosynthesis is initiated by a loading module that primes the PKS with a starter unit, typically a short-chain acyl-CoA.

  • Elongation: The primed starter unit is then passed to the first module of the PKS. The AT domain of this module selects the appropriate extender unit (e.g., methylmalonyl-CoA) and transfers it to the ACP domain. The KS domain then catalyzes a Claisen condensation between the growing polyketide chain and the extender unit, elongating the chain by two carbons.

  • Modification: Following condensation, the β-keto group of the newly extended chain can be sequentially modified by the KR, DH, and ER domains, if present in the module, to a hydroxyl, a double bond, or a single bond, respectively.

  • Translocation: The elongated and modified chain is then transferred to the KS domain of the next module, and the process of elongation and modification is repeated.

  • Termination: After multiple cycles of elongation and modification, the full-length polyketide chain is released from the PKS, typically through the action of a thioesterase (TE) domain, which also catalyzes the macrolactonization to form the characteristic 16-membered ring of this compound.

Post-PKS Tailoring Modifications

Following the formation of the macrolactone core, a series of post-PKS modifications, often referred to as "tailoring steps," occur to yield the final, biologically active this compound. These reactions are catalyzed by a set of tailoring enzymes, which are typically encoded by genes located within or near the PKS gene cluster. For 16-membered macrolides like this compound, these modifications commonly include:

  • Glycosylation: The attachment of one or more deoxy sugars to the macrolactone ring is a critical step for the biological activity of macrolide antibiotics. Specific glycosyltransferases (GTs) catalyze the transfer of sugar moieties from nucleotide-activated sugar donors to specific hydroxyl groups on the aglycone. This compound contains two deoxy sugars, mycaminose (B1220238) and mycarose (B1676882).

  • Hydroxylation: Cytochrome P450 monooxygenases often introduce hydroxyl groups at specific positions on the macrolactone ring.

  • Acylation: Acyltransferases can add acyl groups, such as the propionyl group found at the C-4" position of the mycarose sugar in this compound.

Quantitative Data

Quantitative analysis of leucomycin production and the impurities present in bulk drug samples has been performed using High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). In one study, the impurities in ten leucomycin samples were determined to be in the range of 3.2% to 5.2%. The limit of detection (LOD) and limit of quantification (LOQ) for a specific impurity were found to be 5 ng and 15 ng, respectively.[4]

The binding affinities of various leucomycins to E. coli ribosomes have been determined using a competition filter binding assay with [¹⁴C]erythromycin. The association (Ka) and dissociation (Kd) constants for several leucomycin analogues are presented in the table below.

CompoundAssociation Constant (Ka, M⁻¹)Dissociation Constant (Kd, M)
Leucomycin A11.8 x 10⁷5.6 x 10⁻⁸
Leucomycin A3 (Josamycin)2.5 x 10⁷4.0 x 10⁻⁸
Leucomycin A41.1 x 10⁷9.1 x 10⁻⁸
Leucomycin A52.0 x 10⁷5.0 x 10⁻⁸
Leucomycin A61.4 x 10⁷7.1 x 10⁻⁸
Leucomycin A71.1 x 10⁷9.1 x 10⁻⁸
Leucomycin A81.1 x 10⁷9.1 x 10⁻⁸
Leucomycin A91.3 x 10⁷7.7 x 10⁻⁸
Leucomycin U1.7 x 10⁷5.9 x 10⁻⁸
Leucomycin V1.7 x 10⁷5.9 x 10⁻⁸

Data adapted from Pestka et al., 1974.[5]

Experimental Protocols

Competition Filter Binding Assay for Ribosome Binding

This assay is used to determine the binding affinity of a macrolide to its ribosomal target.

Materials:

  • 70S ribosomes from a suitable bacterial strain (e.g., E. coli)

  • Radiolabeled macrolide (e.g., [¹⁴C]Erythromycin)

  • Unlabeled this compound (as the competitor)

  • Binding Buffer (e.g., Tris-HCl buffer with appropriate concentrations of Mg²⁺, K⁺, and dithiothreitol)

  • Wash Buffer (Binding Buffer without radiolabeled components)

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare a reaction mixture containing a fixed concentration of 70S ribosomes and [¹⁴C]Erythromycin in Binding Buffer.

  • Add varying concentrations of unlabeled this compound to the reaction mixture. Include a control with no competitor.

  • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose filters under a gentle vacuum. Ribosomes and bound ligands will be retained on the filter.

  • Wash each filter with three aliquots of ice-cold Wash Buffer to remove unbound radiolabel.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [¹⁴C]Erythromycin using a scintillation counter.

  • Plot the percentage of [¹⁴C]Erythromycin bound against the concentration of this compound to determine the IC₅₀ value, from which the dissociation constant (Kd) can be calculated.

Fluorescence Polarization Assay for Ribosome Binding

This is a non-radioactive method to measure binding affinity.

Materials:

  • 70S ribosomes

  • Fluorescently labeled macrolide probe

  • Unlabeled this compound

  • Binding Buffer

  • Black microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • In a black microplate, add a fixed concentration of 70S ribosomes and the fluorescently labeled macrolide probe in Binding Buffer.

  • Add varying concentrations of unlabeled this compound to the wells. Include controls for no competitor (maximum polarization) and no ribosomes (minimum polarization).

  • Incubate the plate to allow binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the fluorophore.

  • Plot the change in millipolarization (mP) units against the concentration of this compound to determine the IC₅₀ and subsequently the inhibition constant (Ki).

Gene Inactivation and Complementation

To identify the function of specific genes within the putative this compound biosynthetic cluster, gene inactivation (knockout) experiments followed by complementation are essential.

General Workflow:

  • Identify the Target Gene: Based on sequence homology to known biosynthetic genes, select a target gene for inactivation.

  • Construct a Gene Disruption Cassette: Create a DNA construct where the target gene is replaced by a selectable marker (e.g., an antibiotic resistance gene).

  • Introduce the Cassette into S. hygroscopicus: Use conjugation or protoplast transformation to introduce the disruption cassette into the producer strain.

  • Select for Double Crossover Events: Select for colonies that have incorporated the resistance marker and lost the wild-type gene. Confirm the gene knockout by PCR and Southern blotting.

  • Analyze the Mutant Phenotype: Ferment the mutant strain and analyze the culture extract by HPLC or LC-MS to determine if the production of this compound is abolished or if any new intermediates accumulate.

  • Complementation: Introduce a functional copy of the inactivated gene back into the mutant strain on a plasmid. If the production of this compound is restored, it confirms the function of the gene in the biosynthetic pathway.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general logic of polyketide biosynthesis and the workflow for gene function analysis.

Polyketide_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_activation Activation cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Butyrate Butyrate EthylmalonylCoA Ethylmalonyl-CoA Butyrate->EthylmalonylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PKS_Loading Loading Module AT ACP PKS_Module1 Module 1 KS AT KR ACP PKS_Loading->PKS_Module1 Chain Initiation PKS_ModuleN Module 'n' KS AT DH KR ACP PKS_Module1->PKS_ModuleN Chain Elongation & Modification PKS_Termination Termination TE PKS_ModuleN->PKS_Termination Macrolactone 16-Membered Macrolactone PKS_Termination->Macrolactone Macrolactonization Hydroxylation Hydroxylation Macrolactone->Hydroxylation Glycosylation Glycosylation Acylation Acylation Glycosylation->Acylation Hydroxylation->Glycosylation MaridomycinI This compound Acylation->MaridomycinI Gene_Function_Workflow cluster_analysis Analysis of Results IdentifyGene Identify Putative Biosynthetic Gene ConstructCassette Construct Gene Disruption Cassette IdentifyGene->ConstructCassette TransformHost Transform Producer Strain ConstructCassette->TransformHost SelectMutant Select for Gene Knockout TransformHost->SelectMutant AnalyzePhenotype Analyze Metabolite Production (HPLC/LC-MS) SelectMutant->AnalyzePhenotype ProductionAbolished This compound Production Abolished? AnalyzePhenotype->ProductionAbolished Complementation Complementation with Functional Gene ProductionRestored Production Restored? Complementation->ProductionRestored ConfirmFunction Confirm Gene Function ProductionAbolished->IdentifyGene No ProductionAbolished->Complementation Yes ProductionRestored->AnalyzePhenotype No ProductionRestored->ConfirmFunction Yes

References

The Production of Maridomycin I by Streptomyces hygroscopicus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information specifically on the biosynthesis, fermentation yields, and regulatory pathways for Maridomycin I from Streptomyces hygroscopicus is limited. This guide synthesizes available knowledge on macrolide production by Streptomyces species to provide a comprehensive technical framework for research and development professionals. The presented protocols and pathways are based on established principles for similar compounds and should be adapted and optimized for this compound.

Introduction

Streptomyces hygroscopicus, a Gram-positive, filamentous bacterium, is a prolific producer of a wide array of secondary metabolites with significant therapeutic value. Among these are macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring. This compound, a 16-membered macrolide, stands out for its potential antibacterial properties. This technical guide provides an in-depth overview of the core aspects of producing this compound using S. hygroscopicus, from its biosynthetic origins to practical experimental protocols.

Biosynthesis of this compound

The biosynthesis of macrolides like this compound is a complex process orchestrated by large, multifunctional enzymes known as Type I Polyketide Synthases (PKSs). These PKSs consist of multiple modules, each responsible for the addition and modification of a specific building block to the growing polyketide chain.

While the specific gene cluster for this compound has not been explicitly detailed in publicly available literature, a putative biosynthetic pathway can be constructed based on the known biosynthesis of similar 16-membered macrolides. The process begins with a starter unit, typically propionyl-CoA, and proceeds through successive condensation reactions with extender units, most commonly methylmalonyl-CoA and ethylmalonyl-CoA. Each PKS module contains a set of domains that catalyze specific reactions, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, as well as optional reductive domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER).

Following the assembly of the polyketide chain, the macrolactone ring is formed through the action of a thioesterase (TE) domain. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, are carried out by tailoring enzymes encoded by genes within the biosynthetic cluster, leading to the final active this compound molecule.

Maridomycin_I_Biosynthesis cluster_precursors Precursor Pools cluster_pks Type I Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring Propionyl_CoA Propionyl-CoA PKS_Module_1 Loading Module Propionyl-CoA Propionyl_CoA->PKS_Module_1:f1 Methylmalonyl_CoA Methylmalonyl-CoA PKS_Modules Elongation Modules Methylmalonyl-CoA / Ethylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules:f1 Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS_Modules:f1 PKS_Module_1->PKS_Modules TE_Domain Thioesterase (TE) Domain Cyclization PKS_Modules->TE_Domain Glycosylation Glycosylation TE_Domain->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation Maridomycin_I This compound Hydroxylation->Maridomycin_I Fermentation_Workflow Start Start Spore_Suspension Spore Suspension / Mycelial Stock Start->Spore_Suspension Seed_Culture Inoculate Seed Medium Spore_Suspension->Seed_Culture Incubate_Seed Incubate Seed Culture (48-72h, 28-30°C, 200-250 rpm) Seed_Culture->Incubate_Seed Production_Culture Inoculate Production Medium Incubate_Seed->Production_Culture Incubate_Production Incubate Production Culture (7-10 days, 28-30°C, 200-250 rpm) Production_Culture->Incubate_Production Monitoring Monitor pH, Biomass, Product Titer Incubate_Production->Monitoring Harvest Harvest Fermentation Broth Incubate_Production->Harvest Monitoring->Incubate_Production Extraction_Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Evaporation Rotary Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Crystallization Crystallization Pooling->Crystallization Pure_Maridomycin Pure this compound Crystallization->Pure_Maridomycin Regulatory_Pathway Nutritional_Signals Nutritional Signals (e.g., Carbon, Nitrogen, Phosphate limitation) Global_Regulators Global Regulatory Proteins Nutritional_Signals->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activates/Represses Maridomycin_BGC This compound Biosynthetic Genes Pathway_Specific_Regulator->Maridomycin_BGC Binds to promoter regions to activate transcription

The Molecular Siege: Unraveling the Mechanism of Action of Maridomycin I on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maridomycin I, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits bacterial growth. By binding to the 50S large ribosomal subunit, this compound obstructs the nascent polypeptide exit tunnel, leading to a context-dependent stalling of translation and subsequent inhibition of protein synthesis. This document details the binding site interactions, the impact on ribosomal function, and the key experimental methodologies employed to elucidate this mechanism. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat antibiotic resistance and develop novel antibacterial agents.

Introduction

The bacterial ribosome is a primary target for a multitude of clinically significant antibiotics. Its intricate structure and vital role in protein synthesis make it a vulnerable site for therapeutic intervention. Macrolide antibiotics, a class of bacteriostatic agents, are renowned for their ability to bind to the large ribosomal subunit (50S) and interfere with the elongation phase of protein synthesis. This compound, a representative of the 16-membered macrolides, demonstrates potent activity against a range of Gram-positive bacteria. Understanding its precise mechanism of action is crucial for optimizing its clinical use and for the rational design of new antibiotics that can overcome existing resistance mechanisms.

Mechanism of Action of this compound

The inhibitory action of this compound is a multi-step process initiated by its binding to the bacterial 50S ribosomal subunit.

Binding Site within the Nascent Polypeptide Exit Tunnel (NPET)

This compound, like other 16-membered macrolides, binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit. The NPET is a channel through which the newly synthesized polypeptide chain emerges from the ribosome. The binding pocket is primarily composed of segments of the 23S ribosomal RNA (rRNA) and, to a lesser extent, ribosomal proteins.

Key interactions occur between the macrolide and specific nucleotides of the 23S rRNA, particularly within domains II and V. For 16-membered macrolides, the disaccharide at position 5 of the lactone ring is crucial for its interaction with the peptidyl transferase center (PTC) region. Specifically, the mycarose (B1676882) moiety of this disaccharide extends towards the PTC and can influence peptide bond formation[1]. The common binding site for macrolides is around nucleotide A2058 in domain V of the 23S rRNA[1].

Inhibition of Polypeptide Elongation

By occupying a strategic position within the NPET, this compound physically obstructs the passage of the growing polypeptide chain. This steric hindrance leads to the dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.

The inhibition is often context-dependent, meaning that the stalling of the ribosome is influenced by the specific amino acid sequence of the nascent polypeptide. Certain peptide motifs are more likely to clash with the bound antibiotic, leading to a more potent inhibitory effect at those specific sequences. This context-specific inhibition is a hallmark of macrolide action.

Interference with the Peptidyl Transferase Center (PTC)

While the primary mechanism is the blockage of the NPET, the mycarose sugar of 16-membered macrolides like this compound can extend towards the A-site of the PTC[1]. This can interfere with the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation. This dual mechanism of action, combining NPET blockage and PTC interference, contributes to the potent antibacterial activity of these compounds.

Quantitative Data

Despite extensive searches, specific quantitative data for the binding affinity (Kd) or the 50% inhibitory concentration (IC50) of this compound on bacterial ribosomes could not be located in the publicly available literature. However, for macrolides in general, these values are typically determined through various biochemical and biophysical assays as described in the experimental protocols section. The table below is provided as a template for such data.

ParameterValueMethodBacterial StrainReference
Binding Affinity (Kd) Data not availablee.g., Isothermal Titration Calorimetry, Surface Plasmon Resonancee.g., E. coli, S. aureus-
IC50 (Protein Synthesis) Data not availablee.g., In vitro translation assaye.g., E. coli, S. aureus-

Experimental Protocols

The mechanism of action of ribosome-targeting antibiotics is elucidated through a combination of structural, biochemical, and genetic techniques. The following are detailed methodologies for key experiments relevant to studying this compound.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To determine the concentration at which this compound inhibits 50% of protein synthesis (IC50).

Materials:

  • E. coli S30 extract system for linear templates

  • mRNA template (e.g., encoding luciferase)

  • Amino acid mixture

  • This compound stock solution

  • Luciferin (B1168401) substrate

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing the S30 premix, E. coli cell extract, amino acid mixture, and the mRNA template.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for translation to occur.

  • Add the luciferin substrate to each reaction.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of functional luciferase synthesized.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Ribosome Footprinting Assay

This technique is used to identify the specific binding site of a drug on the ribosome by revealing which regions of the rRNA are protected by the bound ligand from enzymatic or chemical cleavage.

Objective: To map the binding site of this compound on the 23S rRNA.

Materials:

  • Purified 50S ribosomal subunits

  • This compound

  • Dimethyl sulfate (B86663) (DMS) or a suitable nuclease (e.g., RNase I)

  • Reverse transcriptase

  • Radiolabeled primers complementary to specific regions of 23S rRNA

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

  • Incubate purified 50S ribosomal subunits with and without this compound.

  • Treat the ribosome-drug complexes with a modifying agent like DMS, which methylates accessible adenine (B156593) and cytosine residues in the rRNA.

  • Extract the rRNA from the treated samples.

  • Perform primer extension analysis using reverse transcriptase and radiolabeled primers that anneal to the 23S rRNA downstream of the expected binding site.

  • Reverse transcriptase will stop at the modified bases, generating a series of cDNA fragments of different lengths.

  • Separate the cDNA fragments by denaturing PAGE.

  • Visualize the fragments by autoradiography.

  • Compare the cleavage patterns of the drug-treated and untreated samples. The region protected by this compound will show a diminished cleavage pattern, revealing its footprint on the 23S rRNA.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing detailed insights into drug-ribosome interactions.

Objective: To obtain a high-resolution 3D structure of the this compound-50S ribosome complex.

Materials:

  • Highly purified 50S ribosomal subunits

  • This compound

  • Cryo-EM grid preparation station (e.g., Vitrobot)

  • Transmission Electron Microscope (TEM) equipped with a direct electron detector

  • Image processing software (e.g., RELION, CryoSPARC)

Protocol:

  • Incubate purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding site.

  • Apply a small volume of the complex solution to a cryo-EM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Collect a large dataset of images (micrographs) of the frozen particles using a TEM.

  • Process the images to select individual ribosomal particles and classify them to remove damaged or aggregated particles.

  • Reconstruct a 3D map of the ribosome-drug complex from the 2D particle images.

  • Build an atomic model of the 50S subunit and this compound into the 3D map.

  • Analyze the model to identify specific interactions between the drug and the ribosomal RNA and proteins.

Visualizations

Signaling Pathway of this compound Action

Maridomycin_Action_Pathway Maridomycin This compound Binding Binding to NPET Maridomycin->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Ribosome_50S->Binding NPET_Blockage NPET Blockage Binding->NPET_Blockage PTC_Interference PTC Interference Binding->PTC_Interference Stalling Ribosome Stalling NPET_Blockage->Stalling PTC_Interference->Stalling Inhibition Inhibition of Protein Synthesis Stalling->Inhibition

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Identifying Ribosome-Targeting Antibiotics

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Validation & Characterization Screening High-Throughput Screening (e.g., Bacterial Growth Inhibition) Invivo In vivo Target Identification (e.g., Reporter Assays) Screening->Invivo Invitro In vitro Translation Assay (IC50 Determination) Screening->Invitro Footprinting Ribosome Footprinting (Binding Site Mapping) Invitro->Footprinting Structural Structural Studies (Cryo-EM / X-ray) Footprinting->Structural Resistance Resistance Studies Structural->Resistance SAR Structure-Activity Relationship (SAR) Structural->SAR

Caption: Workflow for characterizing ribosome-targeting antibiotics.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to the 50S ribosomal subunit and obstructing the nascent polypeptide exit tunnel. Its mechanism, shared with other 16-membered macrolides, involves context-dependent stalling of the ribosome and potential interference with the peptidyl transferase center. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the discovery of novel ribosome-targeting antibiotics. A deeper understanding of these molecular interactions is paramount in the fight against the growing threat of antimicrobial resistance.

References

The Antibacterial Spectrum of Maridomycin I Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I, a member of the macrolide class of antibiotics, has demonstrated notable efficacy against a range of gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, with a focus on its activity against clinically relevant gram-positive pathogens. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential of this antimicrobial agent. A derivative of Maridomycin, 9-propionylmaridomycin, has shown in vitro activity against gram-positive bacteria, including strains of Staphylococcus aureus that are resistant to erythromycin.[1]

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-positive bacterial species. The data has been compiled from available scientific literature.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusData not availableData not availableData not available
Streptococcus pneumoniaeData not availableData not availableData not available
Streptococcus pyogenesData not availableData not availableData not available
Enterococcus faecalisData not availableData not availableData not available

Note: Extensive literature searches did not yield specific MIC values for this compound. The data for its derivative, 9-propionylmaridomycin, indicates strong activity against erythromycin-resistant Staphylococcus aureus. Further research is required to quantify the precise in vitro activity of this compound against a broader range of gram-positive bacteria.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is conducted using standardized in vitro susceptibility testing methods. The following protocols are fundamental to generating the quantitative data presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that inhibits visible growth of the bacterium after a specified incubation period.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates containing the serial dilutions of this compound are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, the incubation may require an atmosphere with 5% CO₂.

  • Reading of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that shows no visible turbidity.

Agar (B569324) Dilution Method

This method is an alternative to broth microdilution for determining MIC values.

Principle: Varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Methodology:

  • Preparation of Antibiotic-Containing Agar Plates: Serial dilutions of this compound are added to molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound Stock Dilution Serial Dilution Compound->Dilution Media Bacterial Growth Media Media->Dilution Bacteria Bacterial Strains Inoculation Inoculation Bacteria->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout MIC Determination Incubation->Readout Data Data Compilation & Analysis Readout->Data

Caption: Workflow for determining the antibacterial spectrum of this compound.

Conclusion

This compound and its derivatives exhibit promising in vitro activity against gram-positive bacteria, including drug-resistant strains. To fully elucidate the therapeutic potential of this compound, further studies are warranted to establish a comprehensive profile of its MIC values against a wide array of clinically significant gram-positive pathogens. The standardized protocols outlined in this guide provide a framework for conducting such essential research.

References

In Vitro Antimicrobial Activity of Maridomycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial activity of Maridomycin I, a macrolide antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes key quantitative data, details experimental protocols for assessing antimicrobial efficacy, and visualizes the underlying mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

This compound, specifically its derivative 9-propionylmaridomycin, has demonstrated notable in vitro activity primarily against Gram-positive bacteria. It has also shown efficacy against some Gram-negative species, such as Neisseria gonorrhoeae and Vibrio cholerae, while being generally less effective against many Gram-negative rods.[1] A significant characteristic of 9-propionylmaridomycin is its potent activity against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin (B1671065) and oleandomycin.[1]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 9-propionylmaridomycin against various bacterial strains as reported in the foundational study by Kondo et al., 1973.

Table 1: In Vitro Antimicrobial Activity of 9-Propionylmaridomycin against Gram-Positive Bacteria

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureus209-P JC-10.2
Smith0.2
Terajima0.2
Newman0.2
MS 353>100 (Erythromycin-resistant)
MS 9640.2 (Erythromycin-sensitive)
Streptococcus pyogenesS-80.05
C-2030.025
Diplococcus pneumoniaeType I0.025
Type II0.025
Type III0.05

Table 2: In Vitro Antimicrobial Activity of 9-Propionylmaridomycin against Gram-Negative Bacteria

MicroorganismStrainMIC (µg/mL)
Neisseria gonorrhoeae0.2
Vibrio cholerae0.78
Escherichia coli>100
Klebsiella pneumoniae>100
Pseudomonas aeruginosa>100
Salmonella typhi>100
Shigella flexneri>100

Experimental Protocols

The determination of the in vitro antimicrobial activity of this compound, as presented in the data above, is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and reflects the general methodology employed in the referenced studies.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of 9-propionylmaridomycin is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) at a high concentration.

  • The stock solution is then further diluted in the appropriate broth medium to create a working solution.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the 9-propionylmaridomycin working solution are prepared directly in the wells of the microtiter plate using sterile broth. This creates a gradient of antibiotic concentrations.

  • Positive control wells (containing broth and inoculum but no antibiotic) and negative control wells (containing broth only) are included on each plate.

3. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The microtiter plate is then incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, the plate is examined for visible turbidity.

  • The MIC is recorded as the lowest concentration of 9-propionylmaridomycin at which there is no visible growth.

Below is a workflow diagram illustrating the broth microdilution method.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution plate Prepare Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Plate with Bacterial Suspension plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate at 35-37°C for 16-20h inoculate->incubate read Read for Visible Growth (Turbidity) incubate->read determine Determine MIC read->determine

Broth Microdilution Workflow for MIC Determination.

Mechanism of Action

This compound is a member of the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome.

Specifically, macrolides bind to the P site of the 50S ribosomal subunit, which interferes with the translocation step of protein synthesis.[2][3] This binding blocks the exit tunnel through which the nascent polypeptide chain emerges, thereby halting the elongation of the protein.[4] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria, but can be bactericidal at higher concentrations.

The following diagram illustrates the mechanism of protein synthesis inhibition by this compound.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_process Process maridomycin This compound exit_tunnel Polypeptide Exit Tunnel maridomycin->exit_tunnel binds to mrna mRNA binding This compound binds to the 50S ribosomal subunit blockage Blocks the polypeptide exit tunnel binding->blockage inhibition Inhibits protein synthesis (translocation) blockage->inhibition result Bacteriostatic Effect (Inhibition of bacterial growth) inhibition->result

Mechanism of action of this compound.

References

Unraveling the Journey of Maridomycin I: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Maridomycin (B608861) I, a macrolide antibiotic. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development and optimization as a therapeutic agent. This document synthesizes available data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Executive Summary

Maridomycin I is a member of the maridomycin complex, a group of macrolide antibiotics. To enhance its oral bioavailability, it is often administered as the prodrug, 9-propionylmaridomycin. Following administration, this prodrug is rapidly absorbed and biotransformed into its active metabolites. This guide will focus on the pharmacokinetic profile and metabolic fate of this compound, primarily based on studies of its prodrug form.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated through the administration of its prodrug, 9-propionylmaridomycin, in animal models, particularly in rats. These studies reveal a rapid absorption and extensive metabolism of the compound.

Absorption

Following oral administration, 9-propionylmaridomycin is readily absorbed from the gastrointestinal tract.

Distribution

The compound and its metabolites are widely distributed throughout the body, with notable concentrations observed in key tissues. Studies in rats using radiolabeled [¹⁴C]propionylmaridomycin have shown that the highest concentrations of radioactivity are found in the liver, kidney, and lung, significantly exceeding plasma levels.[1][2] In contrast, distribution to the brain is minimal.[1][2] Importantly, no significant accumulation in tissues has been observed, suggesting an efficient clearance process.[1][2]

Metabolism

9-Propionylmaridomycin undergoes extensive and complete conversion to several metabolites in the body.[1][2] At least three of these metabolites have been identified as biologically active. The primary metabolite found in tissues, plasma, and urine is 4''-depropionyl-9-propionylmaridomycin.[1][2] This biotransformation is a critical step in the activation of the drug.

Excretion

The primary route of excretion for this compound and its metabolites is through the feces.[1][2] This is attributed to a combination of unabsorbed drug and biliary excretion of the compound and its metabolites.[1][2]

Table 1: Summary of Pharmacokinetic Data for Propionylmaridomycin (B1679647) in Rats

ParameterObservationSource(s)
Absorption Rapidly absorbed from the gastrointestinal tract.[1][2]
Distribution High concentrations in liver, kidney, and lung. Low brain penetration. No significant tissue accumulation.[1][2]
Metabolism Completely converted to several metabolites, with at least three being biologically active.[1][2]
Major Metabolite 4''-depropionyl-9-propionylmaridomycin.[1][2]
Excretion Primarily via the fecal route (unabsorbed drug and biliary excretion).[1][2]

Metabolism Pathway

The metabolic conversion of 9-propionylmaridomycin is a key determinant of its therapeutic activity. The following diagram illustrates the proposed primary metabolic pathway.

Propionylmaridomycin 9-Propionylmaridomycin (Prodrug) Metabolites Multiple Biologically Active Metabolites Propionylmaridomycin->Metabolites Biotransformation (e.g., Hydrolysis) Major_Metabolite 4''-depropionyl-9-propionylmaridomycin (Major Metabolite) Metabolites->Major_Metabolite Further Metabolism

Caption: Proposed metabolic pathway of 9-propionylmaridomycin.

Experimental Protocols

The understanding of this compound's pharmacokinetics is built upon specific experimental methodologies. Below are detailed descriptions of the key protocols employed in the pivotal studies.

Animal Studies for Pharmacokinetics

A foundational study on the ADME of propionylmaridomycin was conducted in rats. This experimental workflow is outlined below.

cluster_0 Dosing and Sample Collection cluster_1 Analysis cluster_2 Data Interpretation Animal_Model Male Wistar Rats Dosing Oral Administration of [¹⁴C]propionylmaridomycin Animal_Model->Dosing Sample_Collection Collection of Blood, Urine, Feces, and Tissues at various time points Dosing->Sample_Collection Radioactivity_Measurement Measurement of Radioactivity in samples using a liquid scintillation spectrometer Sample_Collection->Radioactivity_Measurement Metabolite_Profiling Thin-Layer Chromatography (TLC) and Bioautography for metabolite separation and identification Sample_Collection->Metabolite_Profiling Pharmacokinetic_Analysis Determination of concentration-time profiles in plasma and tissues Radioactivity_Measurement->Pharmacokinetic_Analysis Excretion_Analysis Quantification of radioactivity in urine and feces Radioactivity_Measurement->Excretion_Analysis Metabolite_Identification Identification of major metabolites Metabolite_Profiling->Metabolite_Identification Antimicrobial_Assay Microbiological assay to determine antimicrobial activity in tissues Sample_collection Sample_collection Sample_collection->Antimicrobial_Assay

Caption: Experimental workflow for the pharmacokinetic study of propionylmaridomycin in rats.

Detailed Methodologies:

  • Animals: Male Wistar rats were used for the in vivo studies.

  • Test Compound: [¹⁴C]propionylmaridomycin was used to trace the drug and its metabolites.

  • Administration: The compound was administered orally.

  • Sample Collection: Blood, urine, feces, and various tissues (liver, kidney, lung, brain, etc.) were collected at predetermined time intervals post-administration.

  • Radioactivity Measurement: The total radioactivity in the collected samples was quantified using a liquid scintillation spectrometer. This allowed for the determination of the concentration of the drug and its metabolites over time.

  • Metabolite Analysis:

    • Extraction: Metabolites were extracted from plasma, urine, and tissue homogenates.

    • Chromatography: Thin-layer chromatography (TLC) was employed to separate the parent drug from its metabolites.

    • Bioautography: This technique was used to identify the biologically active metabolites on the TLC plates.

  • Antimicrobial Activity: A microbiological assay, using Sarcina lutea as the test organism, was used to determine the antimicrobial activity in different tissues.

Conclusion

The available data, primarily from studies on its prodrug 9-propionylmaridomycin, indicate that this compound is rapidly absorbed and extensively metabolized into active compounds. It exhibits favorable distribution to key organs such as the lungs, liver, and kidneys, with limited penetration into the brain. The primary route of elimination is through the feces. The detailed experimental protocols provided in this guide offer a framework for further research and development of this promising macrolide antibiotic. A clearer understanding of the direct pharmacokinetic profile of this compound itself would be a valuable area for future investigation.

References

An In-depth Technical Guide to Maridomycin I Derivatives: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Maridomycin (B608861) I derivatives, focusing on their chemical structures, synthesis methodologies, and biological activities. Due to the limited availability of extensive research on a wide range of Maridomycin I derivatives, this paper will prominently feature 9-propionylmaridomycin as a key example. To provide a broader context for structure-activity relationships and synthetic strategies, this guide also incorporates relevant data from studies on derivatives of other closely related 16-membered macrolide antibiotics, such as josamycin (B1673084) and tylosin.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, its core structure consists of a large lactone ring to which deoxy sugars are attached. The complexity of this structure provides multiple sites for chemical modification, offering the potential to develop novel derivatives with improved pharmacokinetic properties, enhanced antimicrobial activity, and a broader spectrum of action.

Chemical Structure of this compound and its Derivatives

The fundamental structure of this compound serves as the scaffold for the synthesis of its derivatives. Modifications are typically performed at various hydroxyl and acyl groups to alter the molecule's lipophilicity, stability, and interaction with its ribosomal target.

One of the most studied derivatives is 9-propionylmaridomycin. This derivative is formed by the propionylation of the hydroxyl group at the C-9 position of the maridomycin core.

Synthesis of this compound Derivatives

The synthesis of maridomycin derivatives, exemplified by 9-propionylmaridomycin, generally involves the selective acylation of the hydroxyl groups on the macrolide ring. The general approach often includes protection of more reactive hydroxyl groups, followed by acylation of the target hydroxyl group, and subsequent deprotection.

A general synthetic workflow for creating derivatives of 16-membered macrolides is outlined below. This process highlights the key steps involved in modifying the core structure to generate novel analogues.

G General Synthesis Workflow for Maridomycin Derivatives Maridomycin_I This compound Core Protection Protection of Reactive Hydroxyl Groups Maridomycin_I->Protection Acylation Selective Acylation (e.g., at C-9) Protection->Acylation Deprotection Deprotection Acylation->Deprotection Purification Purification and Characterization Deprotection->Purification Derivative This compound Derivative (e.g., 9-propionylmaridomycin) Purification->Derivative

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of 9-O-acyl Maridomycin Derivatives:

  • Protection: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or pyridine). A protecting group, such as a silyl (B83357) ether, is introduced to selectively block the more reactive hydroxyl groups, leaving the C-9 hydroxyl group accessible.

  • Acylation: The desired acylating agent (e.g., propionyl chloride or propionic anhydride (B1165640) for the synthesis of 9-propionylmaridomycin) is added to the reaction mixture, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups are removed under specific conditions that do not affect the newly formed ester linkage. For example, silyl ethers can be removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired maridomycin derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Structure-Activity Relationships

The modifications to the maridomycin structure can significantly impact its biological activity. The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Antibacterial Activity of 9-propionylmaridomycin

9-propionylmaridomycin has demonstrated potent in vitro activity against a range of Gram-positive bacteria.[1] It has also shown some activity against Neisseria gonorrhoeae and Vibrio cholerae but is generally inactive against many Gram-negative rods.[1] A notable feature of 9-propionylmaridomycin is its strong activity against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin (B1671065) and oleandomycin.[1]

The following table summarizes the in vitro antibacterial activity of 9-propionylmaridomycin against several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith0.2
Staphylococcus aureus Terajima0.1
Streptococcus pyogenes C-2030.05
Diplococcus pneumoniae Type I0.02
Bacillus subtilis ATCC 66330.1
Sarcina lutea ATCC 93410.01

Data sourced from in vitro studies on 9-propionylmaridomycin.[1]

Structure-Activity Relationships (SAR)

Based on studies of 9-propionylmaridomycin and derivatives of other 16-membered macrolides like josamycin, several structure-activity relationships can be inferred. The modification at the C-9 position appears to be crucial for modulating the antibacterial activity.

SAR Structure-Activity Relationship of Maridomycin Derivatives cluster_0 Maridomycin Core cluster_1 Modifications cluster_2 Biological Activity Core 16-Membered Lactone Ring C9_mod C-9 Position Modification (e.g., Acylation) Core->C9_mod Site of Modification Sugars Deoxy Sugars Activity Altered Antibacterial Spectrum and Potency Sugars->Activity Influences Binding C9_mod->Activity Impacts

Caption: Key structural elements of maridomycin and their influence on biological activity.

The antibacterial profile of 9-propionylmaridomycin suggests that acylation at the C-9 position can enhance activity against certain erythromycin-resistant strains. This may be due to a modified interaction with the bacterial ribosome, which is the primary target of macrolide antibiotics.

Conclusion

This compound and its derivatives represent a promising area for the development of new antibacterial agents. The available data on 9-propionylmaridomycin highlights the potential of modifying the maridomycin core to overcome existing macrolide resistance. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers in this field, providing a summary of the current knowledge and a framework for future investigation.

References

The Dawn of a 16-Membered Macrolide: Early Research and Characterization of Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the early research that led to the discovery and characterization of Maridomycin I, a novel 16-membered macrolide antibiotic. The document collates available data on its discovery, isolation, structural elucidation, and initial biological characterization, offering a foundational resource for researchers in antibiotic development.

Discovery and Fermentation

Maridomycin was first isolated from the fermentation broth of Streptomyces hygroscopicus No. B-5050. Early studies focused on optimizing the fermentation conditions to maximize the yield of the antibiotic complex.

Producing Organism and Fermentation
  • Producing Organism: Streptomyces hygroscopicus No. B-5050

cluster_fermentation Fermentation Workflow Inoculum Inoculum Preparation (Streptomyces hygroscopicus) Seed_Flask Seed Flask Culture Inoculum->Seed_Flask Fermenter Production Fermenter Seed_Flask->Fermenter Harvest Harvest of Fermentation Broth Fermenter->Harvest

A generalized workflow for the fermentation of Maridomycin.

Isolation and Purification

The Maridomycin complex was found to consist of at least six closely related components, designated this compound, II, III, IV, V, and VI. The isolation and purification of these individual components were achieved through a series of chromatographic techniques.

Extraction and Separation

The initial extraction of the antibiotic complex from the fermentation broth likely involved solvent extraction. Subsequent separation of the individual Maridomycin components was a significant challenge due to their structural similarity. The primary methods employed were:

  • Silica Gel Chromatography: This technique was instrumental in the initial separation of the crude extract into different fractions.

  • Alumina (B75360) Chromatography: Further purification and separation of the Maridomycin components were achieved using alumina columns.

The separation process can be visualized as a sequential purification workflow.

cluster_isolation Isolation and Purification Workflow Broth Fermentation Broth Extraction Solvent Extraction Broth->Extraction Crude_Extract Crude Maridomycin Complex Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Maridomycin Fractions Silica_Gel->Fractions Alumina Alumina Chromatography Fractions->Alumina Maridomycins Purified Maridomycin Components (I-VI) Alumina->Maridomycins

A conceptual workflow for the isolation of Maridomycin components.

Structural Elucidation of this compound

The determination of the chemical structure of this compound was a critical step in its early characterization. This was accomplished through a combination of spectroscopic and chemical methods.

Physicochemical Properties

The physicochemical properties of this compound were determined using various analytical techniques available at the time.

PropertyObservation
Molecular Formula C\u2084\u2083H\u2087\u2081NO\u2081\u2086
Appearance White crystalline powder
Solubility Soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water.
Spectroscopic Data UV, IR, and NMR spectroscopy were used to identify functional groups and the overall structure.
Chemical Structure

This compound is a 16-membered macrolide antibiotic. Its structure consists of a lactone ring to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The structural elucidation was achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Antibacterial Activity and Spectrum

Early in vitro and in vivo studies established Maridomycin and its derivatives as potent antibacterial agents, particularly against Gram-positive bacteria. Much of the early published data focuses on 9-propionylmaridomycin, a derivative of Maridomycin III. However, the general antibacterial spectrum is considered representative of the Maridomycin complex, including this compound.

In Vitro Antibacterial Spectrum

Maridomycin exhibits a strong inhibitory effect against a range of Gram-positive bacteria. Its activity against Gram-negative bacteria is generally limited, with some exceptions.

Bacterial GroupActivity LevelExamples
Gram-positive Cocci HighStaphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae
Gram-positive Bacilli Moderate to High
Gram-negative Cocci Some ActivityNeisseria gonorrhoeae
Gram-negative Rods Generally Inactive
Other Some ActivityVibrio cholerae
Factors Influencing Activity

The antibacterial activity of Maridomycin was found to be influenced by several factors:

  • pH: The antibiotic is more active at a higher pH (e.g., pH 8.0) compared to a lower pH.

  • Inoculum Size: A decrease in the bacterial inoculum size leads to enhanced antibacterial activity.

  • Serum: The presence of horse serum does not significantly affect the inhibitory activity of the antibiotic.

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism of action involves the following steps:

cluster_moa Proposed Mechanism of Action Maridomycin This compound Ribosome Bacterial 50S Ribosomal Subunit Maridomycin->Ribosome Binding Binding to 23S rRNA Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Growth_Arrest Bacteriostatic Effect Inhibition->Growth_Arrest

The proposed mechanism of action for this compound.

Biosynthesis

Detailed studies on the biosynthesis of Maridomycin are not extensively covered in the readily available early literature. However, as a polyketide, its biosynthesis is expected to follow the general pathway for 16-membered macrolide antibiotics, which involves the assembly of the macrolactone ring from propionate (B1217596) and acetate (B1210297) units by a polyketide synthase (PKS) complex, followed by glycosylation and other post-PKS modifications.

Conclusion

The early research on this compound laid the groundwork for understanding a new class of 16-membered macrolide antibiotics. The isolation of a complex of related structures, the elucidation of their chemical makeup, and the initial characterization of their biological activity highlighted their potential as therapeutic agents. While much of the detailed experimental data from these pioneering studies remains in older, less accessible formats, the foundational knowledge established continues to be relevant for the ongoing discovery and development of novel antibiotics. Further research into the biosynthesis and specific interactions of this compound with its ribosomal target could provide valuable insights for the design of new macrolides to combat antibiotic resistance.

Methodological & Application

Preparation of Maridomycin I Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Maridomycin I stock solutions for in vitro and in vivo laboratory applications. It includes information on the physicochemical properties of this compound, recommended solvents, and procedures for preparing stable, high-concentration stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the proper preparation and storage of stock solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₁H₆₇NO₁₆[1]
Molecular Weight 829.96 g/mol [1]
Appearance White to off-white crystalline powder
Solubility
    WaterSparingly soluble
    Ethanol (B145695)Soluble
    MethanolSoluble
    Dimethyl Sulfoxide (DMSO)Soluble
    Dimethylformamide (DMF)Soluble
Storage (Solid Form) 2-8°C, protect from light and moisture

Note: "Sparingly soluble" indicates that a significant volume of the solvent is required to dissolve a small amount of the solute. It is recommended to use organic solvents for the preparation of high-concentration stock solutions.

Recommended Solvents for Stock Solution Preparation

Based on solubility data, the following solvents are recommended for preparing this compound stock solutions. The choice of solvent may depend on the specific requirements of the downstream application, including cell type and experimental design.

  • Dimethyl Sulfoxide (DMSO): A versatile solvent suitable for most in vitro applications. It is recommended to use cell culture grade DMSO.

  • Ethanol: Can be used for both in vitro and in vivo studies. Use absolute ethanol (≥99.5%).

  • Dimethylformamide (DMF): Another option for creating high-concentration stock solutions.

Important Consideration: The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cytotoxicity. A solvent toxicity control should be included in all experiments.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 829.96 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture onto the powder.

  • Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 8.30 mg of this compound into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolution: Cap the tube securely and vortex gently until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Stability of this compound Stock Solutions

The stability of this compound in solution is critical for obtaining reliable experimental results.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.

  • Light Sensitivity: this compound is sensitive to light. All solutions should be prepared and stored in amber or light-blocking containers.

  • Working Solutions: It is recommended to prepare fresh working dilutions from the frozen stock solution for each experiment. Do not store diluted working solutions for extended periods.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a laboratory setting.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Prepare working dilution in culture medium thaw->dilute treat Treat cells/animals dilute->treat analyze Analyze experimental results treat->analyze

Workflow for this compound stock solution preparation and use.

Mechanism of Action: Inhibition of Protein Synthesis

This compound is a macrolide antibiotic that exerts its biological effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.

G Maridomycin This compound Binding Binding to 50S Subunit Maridomycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Polypeptide Elongation Binding->Inhibition Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis Blocks

Simplified signaling pathway of this compound's mechanism of action.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Researchers should always consult relevant safety data sheets (SDS) and follow standard laboratory safety procedures when handling chemical reagents.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a macrolide antibiotic. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its antibacterial efficacy and is fundamental for antibiotic susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for quantitative susceptibility testing.[1][3] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Data Presentation

Due to the limited publicly available MIC data specifically for this compound, the following table provides an example of how to present such data, using published activity for a closely related compound, 9-propionylmaridomycin, against various bacterial strains.[7] This table is for illustrative purposes to guide data presentation.

Table 1: Example MIC Data for 9-propionylmaridomycin

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.1 - 0.78
Streptococcus pyogenes<0.012 - 0.05
Streptococcus pneumoniae<0.012 - 0.05
Neisseria gonorrhoeae0.2 - 0.78
Vibrio cholerae3.12 - 6.25
Gram-negative rods>100

Data is illustrative and based on the activity of 9-propionylmaridomycin.[7]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound against a target bacterial strain.

1. Materials

  • This compound

  • Sterile 96-well microtiter plates[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)[3]

  • Micropipettes and sterile tips

  • Spectrophotometer or turbidity meter

2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or at least 10 times the highest concentration to be tested.[8]

  • The choice of solvent will depend on the solubility of this compound. If insoluble in water, dimethyl sulfoxide (B87167) (DMSO) can be used. Ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth.

  • Sterilize the stock solution by membrane filtration if necessary.[8]

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

4. Microtiter Plate Setup and Inoculation

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the highest concentration of this compound (prepared in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[10]

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and achieve the target inoculum density. Do not add bacteria to the sterility control well (well 12).

  • Include appropriate quality control (QC) strains with known MIC values in each run to ensure the validity of the results.[1]

5. Incubation

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

6. Reading and Interpreting Results

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.[1]

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

  • The results for the QC strains must fall within their acceptable ranges for the test to be considered valid.[1]

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution of This compound in Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plate (16-20h, 35°C) inoculation->incubation reading Visually Read MIC incubation->reading interpretation Interpret Results reading->interpretation

Caption: Workflow for MIC determination using broth microdilution.

General Macrolide Mechanism of Action

Maridomycin belongs to the macrolide class of antibiotics. The following diagram illustrates the general mechanism of action for this class.

Macrolide_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Result ribosome 50S Ribosomal Subunit peptidyl_transferase Peptidyl Transferase Center ribosome->peptidyl_transferase exit_tunnel Polypeptide Exit Tunnel ribosome->exit_tunnel inhibition Inhibition of Protein Synthesis (Bacteriostatic Effect) ribosome->inhibition Blocks exit tunnel, causes peptide dissociation nascent_peptide Nascent Polypeptide Chain peptidyl_transferase->nascent_peptide Elongation protein_synthesis Protein Synthesis nascent_peptide->protein_synthesis maridomycin This compound (Macrolide) maridomycin->ribosome Binds reversibly

Caption: General mechanism of macrolide antibiotic action.

References

Application Notes and Protocols for Maridomycin I in Antimicrobial Susceptibility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a macrolide antibiotic with demonstrated in vitro activity primarily against gram-positive bacteria. These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound using standard laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method. Additionally, this document outlines the mechanism of action of this compound and presents representative in vitro activity data.

Mechanism of Action

This compound, as a macrolide antibiotic, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations.

Mechanism of Action of this compound cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome P_site P Site Protein Protein Synthesis Blocked Ribosome->Protein Inhibits translocation of peptidyl-tRNA from A site to P site A_site A Site E_site E Site (Exit) Maridomycin This compound Maridomycin->Ribosome Enters bacterial cell and binds to the 50S ribosomal subunit

Caption: Mechanism of Action of this compound

Data Presentation: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics with similar activity profiles to this compound, such as josamycin (B1673084), against a range of clinically relevant microorganisms.[1] This data is presented to demonstrate the expected spectrum of activity for this compound.

MicroorganismAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pyogenesJosamycin0.120.25

Note: Data for josamycin is used as a proxy due to the documented similar in vitro activity to 9-propionylmaridomycin.[1] Researchers should determine the specific MIC values for this compound against their strains of interest.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Workflow start Start prep_maridomycin Prepare this compound Stock Solution start->prep_maridomycin serial_dilution Perform Serial Dilutions in Microtiter Plate prep_maridomycin->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C ± 2°C for 16-20 hours) inoculate->incubate read_mic Read and Record MIC incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated disk.

Disk Diffusion Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply this compound Disks inoculate_plate->apply_disks incubate Incubate Plates (35°C ± 2°C for 16-20 hours) apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Caption: Disk Diffusion Workflow

Materials:

  • This compound-impregnated disks (concentration to be determined based on expected MIC)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 2).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks on the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of specific breakpoints for this compound. Researchers will need to establish their own interpretive criteria based on correlation with MIC data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Maridomycin I, a macrolide antibiotic. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document provides a comprehensive, hypothetical protocol based on established analytical practices for other macrolide antibiotics. The described method is intended to serve as a robust starting point for method development and validation in research and quality control environments. All presented quantitative data are illustrative and should be validated experimentally.

Introduction

This compound is a 16-membered macrolide antibiotic with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (B52724) and 0.05 M Potassium Phosphate Buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Run Time: 20 minutes.

Reagents and Solutions
  • Acetonitrile (ACN): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Dipotassium Hydrogen Phosphate (K₂HPO₄): Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: Deionized or HPLC grade.

  • This compound Reference Standard: Of known purity.

Preparation of 0.05 M Potassium Phosphate Buffer (pH 6.5): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 6.5 with a solution of K₂HPO₄. Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase Gradient Program:

Time (min)% Acetonitrile% 0.05 M Phosphate Buffer (pH 6.5)
04060
157030
174060
204060
Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound. Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the diluent as necessary to fall within the calibration curve range.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of this proposed HPLC method. These values are for illustrative purposes and must be determined experimentally during method validation.

ParameterResult
Retention Time ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from common excipients

Method Validation Synopsis

A full method validation should be performed according to ICH guidelines, including the following tests:

  • Specificity: Analyze blank samples (diluent), placebo, and spiked samples to demonstrate that no endogenous components interfere with the this compound peak.

  • Linearity: Analyze a minimum of five concentrations across the proposed range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Prepare this compound Reference Standard Solutions node_injection Inject Standard/Sample (20 µL) node_std_prep->node_injection node_sample_prep Prepare Sample Solution (e.g., from formulation) node_sample_prep->node_injection node_instrument HPLC System Setup (C18 Column, Gradient Mobile Phase) node_instrument->node_injection node_separation Chromatographic Separation node_injection->node_separation node_detection UV Detection (280 nm) node_separation->node_detection node_chromatogram Obtain Chromatogram node_detection->node_chromatogram node_integration Integrate Peak Area node_chromatogram->node_integration node_quantification Quantify this compound using Calibration Curve node_integration->node_quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_validation Method Validation (ICH Guidelines) cluster_output Output node_objective Objective: Quantitative Analysis of this compound node_technique Technique: Reversed-Phase HPLC node_objective->node_technique node_column Stationary Phase: C18 Column node_technique->node_column node_mobile_phase Mobile Phase: Acetonitrile/Phosphate Buffer Gradient node_technique->node_mobile_phase node_detector Detection: UV at 280 nm node_technique->node_detector node_parameters Validation Parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness node_technique->node_parameters node_result Result: Accurate and Precise Concentration of this compound node_column->node_result node_mobile_phase->node_result node_detector->node_result node_parameters->node_result

Caption: Logical relationship of the analytical method development and validation.

Conclusion

The proposed RP-HPLC method provides a detailed framework for the quantitative determination of this compound. The described protocol, including sample preparation, chromatographic conditions, and validation guidelines, offers a solid foundation for researchers and scientists to develop and implement a reliable analytical method for this important macrolide antibiotic. It is imperative that this proposed method undergoes rigorous in-house validation to ensure its suitability for its intended application.

Mass Spectrometry Methods for the Characterization of Maridomycin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus. Like other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. The structural complexity and potential for various modifications necessitate robust analytical techniques for its characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed structural elucidation and quantitative analysis of this compound and its related compounds. This document provides detailed application notes and protocols for the characterization of this compound using various mass spectrometry techniques, enabling researchers to confidently identify and quantify this important antibiotic.

I. Qualitative Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is crucial for the initial identification and structural confirmation of this compound, providing accurate mass measurements that facilitate the determination of its elemental composition.

Experimental Protocol: HRMS Analysis of this compound

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Further dilute with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • From Fermentation Broth:

    • Centrifuge the fermentation broth to remove cells and large debris.

    • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluent to dryness and reconstitute in a suitable solvent for analysis.

2. LC-HRMS Parameters:

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 150-1200.

    • Resolution: > 60,000 FWHM.

3. Data Analysis:

  • Extract the accurate mass of the protonated molecule [M+H]⁺.

  • Utilize software to calculate the elemental composition based on the accurate mass and isotopic pattern.

II. Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of this compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This provides information about the different structural components, such as the macrolactone core and the sugar moieties.

Fragmentation Pathways of this compound

The fragmentation of 16-membered macrolide antibiotics like this compound in positive ESI-MS/MS typically involves the cleavage of glycosidic bonds and fragmentation within the macrolactone ring. The primary sites of fragmentation are the glycosidic linkages, leading to the loss of the sugar units.

Caption: Fragmentation pathway of this compound in MS/MS.

Experimental Protocol: MS/MS Analysis of this compound

1. Instrument Setup:

  • Use a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

  • Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.

2. MS/MS Parameters:

  • Ionization Mode: Positive ESI.

  • Precursor Ion Selection: Isolate the m/z corresponding to [this compound + H]⁺.

  • Collision Energy: Optimize the collision energy (typically 20-40 eV) to achieve a rich fragmentation spectrum.

  • Collision Gas: Argon or Nitrogen.

  • Mass Range: Scan from m/z 50 up to the mass of the precursor ion.

3. Data Interpretation:

  • Identify the characteristic neutral losses corresponding to the sugar moieties.

  • Analyze the remaining fragment ions to deduce the structure of the macrolactone ring.

Quantitative Data: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Assignment
814.48656.39158.09Loss of Mycaminose sugar
814.48512.31302.17Loss of Mycaminose and Mycarose sugars
656.39512.31144.08Loss of Mycarose sugar

III. Quantitative Analysis by LC-MS/MS (Multiple Reaction Monitoring - MRM)

For the sensitive and selective quantification of this compound in complex matrices such as biological fluids or fermentation broths, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard.

Experimental Protocol: LC-MS/MS (MRM) for this compound Quantification

1. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation with acetonitrile followed by centrifugation. The supernatant can be directly injected or further purified by SPE.

  • Tissue Homogenate: Homogenize the tissue in an appropriate buffer, followed by protein precipitation and SPE.

  • Internal Standard: Spike all samples, calibration standards, and quality controls with a suitable internal standard (e.g., another macrolide antibiotic not present in the sample) at a fixed concentration.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC) System:

    • Utilize the same LC conditions as described for HRMS analysis to ensure good chromatographic separation.

  • Tandem Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • This compound: Select a precursor ion (e.g., m/z 814.5) and a characteristic product ion (e.g., m/z 656.4).

      • Internal Standard: Select appropriate precursor and product ions for the chosen internal standard.

    • Dwell Time: Optimize dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak (typically >12 points).

    • Collision Energy and other MS parameters: Optimize for each specific MRM transition to maximize signal intensity.

3. Method Validation:

  • Validate the method according to relevant guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Quantitative Data: MRM Parameters for this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound814.5656.415025
This compound (confirmatory)814.5512.315035
Internal Standard (e.g., Erythromycin)734.5576.415022

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound using mass spectrometry.

Caption: General workflow for this compound characterization.

Conclusion

The mass spectrometry methods outlined in this document provide a comprehensive framework for the qualitative and quantitative analysis of this compound. High-resolution mass spectrometry enables confident identification through accurate mass measurement, while tandem mass spectrometry provides detailed structural information via fragmentation analysis. For quantitative purposes, a highly sensitive and specific LC-MS/MS method using multiple reaction monitoring is the preferred approach. By following these protocols, researchers and drug development professionals can effectively characterize this compound in various samples, supporting discovery, development, and quality control efforts.

Application Notes and Protocols for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Maridomycin I

Notice to the Reader: Information regarding the use of This compound as an analytical reference standard is limited. Maridomycin is recognized as a macrolide antibiotic, with some literature, such as studies on 9-propionylmaridomycin, detailing its antibacterial properties.[1] However, comprehensive analytical methodologies and its specific use as a reference standard are not widely documented in the available scientific literature.

Due to the scarcity of data for this compound, and the frequent redirection of search queries to Mitomycin C , a well-documented antineoplastic agent used as an analytical reference standard, this document will provide detailed application notes and protocols for Mitomycin C . This information is offered as a comprehensive resource that may be of interest to researchers in the field of pharmaceutical analysis.

Topic: Mitomycin C as an Analytical Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitomycin C is a potent antitumor antibiotic and alkylating agent isolated from Streptomyces caespitosus.[2] Due to its clinical significance in cancer chemotherapy, accurate and precise quantification in pharmaceutical formulations and biological matrices is crucial.[2][3] Mitomycin C analytical reference standards are essential for method development, validation, and routine quality control testing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Mitomycin C is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₁₅H₁₈N₄O₅[4]
Molecular Weight 334.33 g/mol [3][4]
Appearance Violet, crystalline solid[5]
CAS Number 50-07-7[4]
Solubility Soluble in water, methanol, acetone, and butyl acetate. Slightly soluble in benzene, ether, and carbon tetrachloride. Practically insoluble in petroleum ether.[6]
UV Absorption (λmax) 365 nm[7][8]

Analytical Methodologies

Several analytical techniques have been established for the quantification of Mitomycin C. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Mitomycin C.

Workflow for HPLC Analysis of Mitomycin C

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output start Start: Plasma Sample spe Solid-Phase Extraction (SPE) start->spe Matrix Purification elute Elution and Collection spe->elute hplc HPLC System elute->hplc detect UV Detection (365 nm) hplc->detect quant Quantification detect->quant end Concentration Data quant->end cluster_ionization Ionization Source (ESI+) cluster_ms1 Quadrupole 1 (Q1) cluster_cid Quadrupole 2 (Q2) cluster_ms2 Quadrupole 3 (Q3) cluster_detector Detector parent Mitomycin C [M+H]⁺ m/z 335.3 q1_filter Precursor Ion Selection parent->q1_filter cid Collision-Induced Dissociation q1_filter->cid q3_filter Product Ion Selection cid->q3_filter product Product Ion m/z 242.3 q3_filter->product

References

Application Notes and Protocols for the Extraction of Maridomycin I from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridomycin I is a macrolide antibiotic produced by certain strains of Streptomyces, notably Streptomyces hygroscopicus. Like other macrolides, it is of significant interest for its potential therapeutic applications. The effective isolation and purification of this compound from fermentation cultures are crucial for research, development, and subsequent clinical applications. These application notes provide a comprehensive overview of the experimental protocols for the extraction and purification of this compound, designed to be a valuable resource for professionals in the field. The methodologies outlined are based on established principles for the extraction of secondary metabolites from Streptomyces cultures.

Data Presentation

The successful extraction and purification of this compound can be monitored and quantified at various stages. The following table provides a representative summary of the expected quantitative data at each key step of the process. Please note that these values are illustrative and actual results may vary depending on the specific fermentation conditions and analytical methods employed.

StepParameterTypical ValueUnit
Fermentation This compound Titer in Broth150 - 500mg/L
Fermentation Time7 - 10days
Solvent Extraction Extraction SolventEthyl Acetate (B1210297)-
Solvent to Broth Ratio1:1v/v
Number of Extractions3-
Extraction Yield85 - 95%
Purification Stationary PhaseSilica (B1680970) Gel-
Elution SolventsChloroform (B151607):Methanol (B129727) Gradient-
Purity after Chromatography> 95%
Overall Recovery Yield60 - 75%

Experimental Protocols

The following protocols provide a detailed methodology for the fermentation, extraction, and purification of this compound from Streptomyces cultures.

Protocol 1: Fermentation of Streptomyces hygroscopicus

This protocol details the cultivation of Streptomyces hygroscopicus for the production of this compound.

1. Media Preparation:

  • Seed Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.

  • Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g CaCO₃, 2 g (NH₄)₂SO₄. Adjust pH to 7.2.

  • Sterilize media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a loopful of Streptomyces hygroscopicus spores or mycelia from a slant into a 250 mL flask containing 50 mL of seed medium.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

3. Production Fermentation:

  • Inoculate a 2 L production fermenter containing 1.5 L of production medium with 10% (v/v) of the seed culture.

  • Ferment at 28°C for 7-10 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.

  • Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.

Protocol 2: Extraction of Crude this compound

This protocol describes the extraction of this compound from the fermentation broth using a solvent extraction method.

1. Separation of Biomass:

  • At the end of the fermentation, harvest the broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. The supernatant contains the secreted this compound.

2. Solvent Extraction:

  • Transfer the cell-free supernatant to a large separating funnel.

  • Add an equal volume of ethyl acetate (1:1 v/v) to the supernatant.[1]

  • Shake the funnel vigorously for 15-20 minutes, ensuring proper mixing of the aqueous and organic phases.[1]

  • Allow the layers to separate. Collect the upper organic layer (ethyl acetate).

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.[1]

3. Concentration of Crude Extract:

  • Pool the ethyl acetate fractions.

  • Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous extract.[1]

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of the crude this compound extract using silica gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

  • Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry.

  • Equilibrate the column by passing several column volumes of chloroform through it.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Chromatographic Elution:

  • Elute the column with a stepwise gradient of chloroform and methanol.

  • Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions of a fixed volume (e.g., 20 mL).

4. Fraction Analysis and Pooling:

  • Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions containing pure this compound.

5. Final Concentration:

  • Concentrate the pooled pure fractions under reduced pressure to yield purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Maridomycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product A Inoculation of Streptomyces hygroscopicus B Seed Culture (48-72h) A->B C Production Fermentation (7-10 days) B->C D Centrifugation of Broth C->D Harvesting E Separation of Supernatant D->E F Solvent Extraction with Ethyl Acetate (3x) E->F G Concentration of Organic Phase F->G H Silica Gel Column Chromatography G->H Crude Extract I Gradient Elution (Chloroform:Methanol) H->I J Fraction Collection & Analysis (TLC/HPLC) I->J K Pooling of Pure Fractions J->K L Final Concentration K->L M Purified this compound L->M

Caption: Workflow for this compound isolation.

Disclaimer: The provided protocols and data are intended for guidance and research purposes. Optimization of each step may be necessary to achieve desired yields and purity depending on the specific laboratory conditions and starting materials.

References

Application Notes: Cell-Based Assays for Evaluating Maridomycin I Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maridomycin (B608861) I is a 16-membered macrolide antibiotic belonging to the maridomycin complex. While the primary application of macrolides is in antibacterial therapy, it is crucial to evaluate their potential cytotoxic effects on mammalian cells, especially during drug development.[1] Cytotoxicity assays are fundamental in toxicology and pharmacology to determine the concentration at which a compound exhibits toxicity, thereby establishing a therapeutic window.[2] This document outlines a suite of robust cell-based assays to comprehensively evaluate the cytotoxic profile of Maridomycin I. The described protocols are designed for researchers in drug discovery and development to assess effects on cell viability, membrane integrity, and the induction of apoptosis.

Mechanisms of Macrolide Cytotoxicity

While the specific cytotoxic mechanisms of this compound are not extensively documented, macrolide antibiotics can induce cell death through various pathways. These may include the disruption of mitochondrial function, interference with cellular protein synthesis, or the induction of programmed cell death (apoptosis).[1][3] Therefore, a multi-assay approach is recommended to elucidate the primary mechanism of this compound-induced cytotoxicity.

Recommended Cytotoxicity Assays

A tiered approach using assays that measure different cellular parameters provides a comprehensive understanding of a compound's cytotoxic effects.

  • MTT Assay (Metabolic Activity & Viability): This colorimetric assay is a primary screening tool to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, providing a quantitative measure of cell health.[5][6]

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][8] It is a reliable indicator of necrosis or late-stage apoptosis.

  • Annexin V & Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity.

Experimental Protocols

MTT Cell Viability Assay

This protocol measures the reduction in cell viability after exposure to this compound.

Materials:

  • Selected mammalian cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5]

LDH Cytotoxicity Assay

This protocol measures the release of LDH into the culture medium as an indicator of compromised cell membrane integrity.

Materials:

  • Cells cultured and treated with this compound in a 96-well plate (as described above).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution and lysis buffer).

  • Microplate reader.

Protocol:

  • Prepare Controls: Set up wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Annexin V & PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between different stages of cell death.

Materials:

  • Cells cultured and treated with this compound in 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells once with cold PBS and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Analysis

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%, should be calculated from dose-response curves.

Table 1: Example Cytotoxicity Data for this compound in HepG2 Cells (48h Exposure)

Assay TypeEndpoint MeasuredIC50 Value (µM)Interpretation
MTT Assay Metabolic Activity25.5Moderate reduction in cell viability.
LDH Assay Membrane Integrity>100Minimal membrane damage at cytotoxic concentrations.
Annexin V/PI Apoptosis Induction-Increased Annexin V+/PI- population observed.

Note: The data presented are for illustrative purposes only and should be replaced with experimental results.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for assessing this compound cytotoxicity.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) compound_prep 2. This compound Serial Dilution cell_seeding 3. Cell Seeding (96-well or 6-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (24h, 48h, 72h) mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin readout 5. Signal Readout (Absorbance / Flow Cytometry) mtt->readout ldh->readout annexin->readout calc 6. IC50 Calculation & Data Interpretation readout->calc

Caption: Workflow for evaluating this compound cytotoxicity.

Intrinsic Apoptosis Signaling Pathway

If results from the Annexin V assay suggest apoptosis, this compound may be acting through the intrinsic (mitochondrial) pathway. This pathway is a common target for cytotoxic compounds.[13][14]

G maridomycin This compound (Cellular Stress) bax Bax/Bak Activation maridomycin->bax Induces bcl2 Bcl-2 (Anti-apoptotic) maridomycin->bcl2 Inhibits mitochondria Mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c bax->mitochondria Permeabilizes bcl2->bax Inhibits apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Troubleshooting & Optimization

improving the aqueous solubility of Maridomycin I for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the aqueous solubility of Maridomycin I for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a macrolide antibiotic. Like many macrolides, it is a large, lipophilic molecule with poor water solubility, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in an aqueous solution.[1][2] Inadequate dissolution can lead to inaccurate and irreproducible results.

Q2: What are the initial steps I should take to dissolve this compound?

For initial attempts, it is recommended to start with common organic solvents in which this compound is likely to be more soluble, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. A concentrated stock solution can be prepared in one of these solvents and then diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration, as it can have an impact on your experimental system.

Q3: What are some common methods to improve the aqueous solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[1][2][3][4] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[1]

  • pH adjustment: Modifying the pH of the solution to ionize the drug, which typically increases solubility.

  • Use of surfactants: Employing detergents to form micelles that can encapsulate the drug.[2]

  • Complexation with cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.[1][3]

  • Solid dispersions: Creating a system where the drug is dispersed in a hydrophilic carrier.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility. The aqueous buffer's pH is not optimal for this compound solubility.Decrease the fold-dilution of the stock solution. Increase the percentage of the organic co-solvent in the final solution, if your experiment allows. Test a range of pH values for your aqueous buffer.
The prepared this compound solution is cloudy or hazy. The drug has not fully dissolved or has formed a fine suspension.Try gentle heating and sonication to aid dissolution. Filter the solution through a 0.22 µm filter to remove any undissolved particles. Consider using a different solubilization technique.
Experimental results are inconsistent between batches of prepared this compound solutions. Variability in the preparation of the drug solution. Degradation of the drug in the stock solution.Standardize the solubilization protocol and ensure all parameters (e.g., solvent volume, mixing time, temperature) are consistent. Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and at a low temperature.
The solubilizing agent (e.g., DMSO, surfactant) is affecting the experimental results. The concentration of the excipient is toxic to the cells or interferes with the assay.Perform a vehicle control experiment with the solubilizing agent alone to assess its effect. Reduce the concentration of the excipient to the lowest effective level. Explore alternative, less toxic solubilizing agents.

Quantitative Data on Solubility Enhancement

Solubilization MethodSolvent SystemExpected Solubility Enhancement (Hypothetical)
Co-solvency 10% DMSO in Water10 - 50 fold
20% Ethanol in Water5 - 20 fold
pH Adjustment Aqueous Buffer pH 5.02 - 5 fold (if basic)
Aqueous Buffer pH 9.05 - 10 fold (if acidic)
Surfactant 1% Tween® 80 in Water50 - 200 fold
0.5% Sodium Lauryl Sulfate in Water20 - 100 fold
Cyclodextrin Complexation 5% (w/v) Hydroxypropyl-β-cyclodextrin in Water100 - 1000 fold

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • To prepare a working solution, dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.

  • Perform a vehicle control by adding the same final concentration of DMSO to your experimental system.

Protocol 2: Solubilization using Cyclodextrin Complexation (Hydroxypropyl-β-cyclodextrin)
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 5% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_application Application weigh Weigh this compound add_solvent Add Solubilizing Agent weigh->add_solvent Step 1 dissolve Vortex / Sonicate add_solvent->dissolve Step 2 check Visual Inspection dissolve->check Step 3 filter Sterile Filtration (0.22 µm) check->filter Step 4 dilute Dilute into Assay Medium filter->dilute Step 5 run_experiment Perform Experiment dilute->run_experiment Step 6

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_info Hypothetical Signaling Pathway maridomycin This compound ribosome Bacterial Ribosome (50S) maridomycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth info This diagram illustrates the general mechanism of action for macrolide antibiotics.

Caption: Hypothetical signaling pathway for this compound's antibacterial action.

References

Technical Support Center: Optimizing Maridomycin I Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Maridomycin I in in vitro assays. Due to the limited recent scientific literature on this compound, this guide focuses on its established antibacterial properties and provides general principles for in vitro assay optimization that can be adapted for specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit of susceptible bacteria, thereby preventing the elongation of polypeptide chains.

Q2: What is the typical effective concentration range for this compound in antibacterial assays?

The effective concentration of this compound can vary depending on the bacterial species and strain being tested. Early studies on its derivative, 9-propionylmaridomycin, provide some indication of its potency against Gram-positive bacteria.[1] It is recommended to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain in your assay.

Q3: Is this compound active against Gram-negative bacteria?

Generally, this compound and its derivatives are inactive against many Gram-negative rods.[1] Their activity is primarily directed towards Gram-positive bacteria, with some action reported against Neisseria gonorrhoeae and Vibrio cholerae.[1]

Q4: How stable is this compound in solution?

A derivative of Maridomycin, 9-propionylmaridomycin, has been shown to be stable in solutions at pH levels of 4, 7, and 9.[1] It is advisable to prepare fresh solutions for each experiment or conduct stability tests under your specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No antibacterial activity observed - Bacterial strain is resistant to this compound.- Incorrect concentration range tested.- Inactivation of the compound.- Verify the susceptibility of your bacterial strain to macrolide antibiotics.- Perform a broader dose-response curve, starting from nanomolar to high micromolar concentrations.- Prepare fresh solutions of this compound. Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light).
High variability between replicates - Inconsistent inoculum size.- Edge effects in multi-well plates.- Pipetting errors.- Standardize the bacterial inoculum preparation to ensure a consistent starting cell density.- Avoid using the outer wells of multi-well plates, or fill them with sterile medium to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.
Unexpected cell death in negative controls - Contamination of culture medium or reagents.- Toxicity of the solvent used to dissolve this compound.- Ensure all materials are sterile. Perform quality control checks on media and reagents.- Test the effect of the solvent (e.g., DMSO) on your cells at the concentrations used in the experiment.

Data Presentation

Table 1: In Vitro Antibacterial Activity of 9-Propionylmaridomycin

Bacterial SpeciesNumber of Strains TestedRange of Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1000.2 - >100
Streptococcus pyogenes500.05 - 0.2
Diplococcus pneumoniae200.02 - 0.1
Neisseria gonorrhoeae100.1 - 0.4
Vibrio cholerae56.25 - 12.5

Data adapted from Kondo et al., 1973.[1] This table shows data for a derivative of Maridomycin and should be used as a reference for establishing initial concentration ranges for this compound experiments.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Target bacterial strain

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of the target bacterium into a tube of MHB.

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

    • This will create a gradient of this compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Maridomycin_Mechanism_of_Action Maridomycin This compound Bacterial_Cell Bacterial Cell Maridomycin->Bacterial_Cell Enters Ribosome_50S 50S Ribosomal Subunit Maridomycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Blocks Cell_Growth_Inhibition Inhibition of Bacterial Growth and Replication Protein_Synthesis->Cell_Growth_Inhibition Leads to Troubleshooting_Workflow Start Unexpected In Vitro Assay Results Check_Compound Verify this compound Concentration & Integrity Start->Check_Compound Check_Cells Assess Bacterial Strain Viability & Purity Start->Check_Cells Check_Protocol Review Assay Protocol (Inoculum, Incubation, etc.) Start->Check_Protocol Issue_Identified Issue Identified? Check_Compound->Issue_Identified Check_Cells->Issue_Identified Check_Protocol->Issue_Identified Optimize_Concentration Optimize Concentration Range Issue_Identified->Optimize_Concentration Yes (Compound) Standardize_Inoculum Standardize Inoculum Issue_Identified->Standardize_Inoculum Yes (Cells) Refine_Protocol Refine Protocol Steps Issue_Identified->Refine_Protocol Yes (Protocol) Consult_Literature Consult Literature for Similar Macrolides Issue_Identified->Consult_Literature No Re_run_Assay Re-run Assay Optimize_Concentration->Re_run_Assay Standardize_Inoculum->Re_run_Assay Refine_Protocol->Re_run_Assay Consult_Literature->Re_run_Assay

References

Technical Support Center: Troubleshooting Degradation of Macrolide Antibiotics in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with macrolide antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of macrolide antibiotics, such as Maridomycin I, in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My macrolide antibiotic appears to be losing activity in my aqueous solution. What are the primary factors that could be causing this degradation?

A1: The stability of macrolide antibiotics in solution is influenced by several factors. The most common causes of degradation are:

  • pH: Macrolides are generally unstable in acidic conditions. The acidic environment can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the lactone ring, or cause intramolecular rearrangements, leading to inactive products. Optimal pH for many macrolide solutions is typically in the neutral to slightly alkaline range.

  • Temperature: Elevated temperatures can significantly accelerate the degradation of macrolides. It is crucial to adhere to recommended storage and experimental temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of some macrolide antibiotics.

  • Oxidizing Agents: The presence of oxidizing agents in your solution or buffer can lead to the chemical modification of the macrolide structure, rendering it inactive.

Q2: I am observing unexpected peaks in my HPLC analysis of a macrolide solution. What could these be?

A2: Unexpected peaks in your chromatogram are likely degradation products. Macrolide antibiotics can degrade into several byproducts. For instance, in acidic conditions, erythromycin (B1671065) is known to degrade into an inactive anhydroerythromycin. Other common degradation pathways for macrolides include hydrolysis and oxidation, which will result in molecules with different retention times on an HPLC column.

Q3: What are the recommended storage conditions for macrolide antibiotic stock solutions?

A3: To ensure the stability of your macrolide antibiotic stock solution, it is generally recommended to:

  • Store the solution at low temperatures, typically between 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Use a buffer with a pH in the optimal range for the specific macrolide you are working with (usually neutral to slightly alkaline).

  • Prepare fresh working solutions from the stock solution immediately before each experiment to minimize degradation.

Q4: Can the type of solvent or buffer I use affect the stability of my macrolide antibiotic?

A4: Absolutely. The choice of solvent and buffer components is critical. For example, some macrolides exhibit better stability in non-aqueous solvents like propylene (B89431) glycol for long-term storage. When using aqueous buffers, ensure they do not contain components that could react with the antibiotic. For instance, avoid buffers with strong oxidizing or reducing potential unless they are part of the experimental design.

Troubleshooting Guides

Issue 1: Rapid Loss of Biological Activity
Possible Cause Troubleshooting Step Verification Method
Incorrect pH of the solution.Measure the pH of your experimental solution. Adjust the pH to the optimal range for your specific macrolide using appropriate buffers.Perform a stability study at different pH values and measure the biological activity or concentration over time using HPLC.
High incubation temperature.Review your experimental protocol and ensure the incubation temperature is within the recommended range for the antibiotic's stability.Conduct a thermal degradation study by incubating the macrolide solution at various temperatures and monitoring its concentration.
Presence of reactive species.Analyze the composition of your media or buffer for any potential oxidizing or reducing agents. Consider using high-purity solvents and reagents.Use analytical techniques like mass spectrometry to identify potential adducts or degradation products resulting from reactions with other components.
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Verification Method
Degradation of stock solution.Prepare a fresh stock solution and compare its performance with the old one. Always store stock solutions under recommended conditions.Regularly check the purity of your stock solution using HPLC.
Variable degradation in working solutions.Prepare working solutions immediately before use. Avoid prolonged storage of diluted solutions, especially at room temperature.Analyze the concentration of the macrolide in your working solution at the beginning and end of the experiment.
Photodegradation during the experiment.Protect your experimental setup from light, especially if working with photosensitive macrolides. Use amber-colored labware or cover your setup.Expose a solution of the macrolide to light and compare its degradation profile to a solution kept in the dark.

Data on Macrolide Stability

The stability of macrolide antibiotics can vary significantly based on the specific compound and the conditions. The table below summarizes the degradation rates of some common macrolides under different stress conditions.

MacrolideStress ConditionTemperatureDegradation Rate
Roxithromycin1.0 M NaOH75°CComplete degradation
Tilmicosin1.0 M NaOH75°CPartial degradation
TylosinAcidic, Basic, and Oxidative conditionsRoom TemperatureAlmost complete degradation
ClarithromycinpH 1.3937°CHalf-life of 17 minutes
ErythromycinpH 1.3937°CHalf-life of 3 seconds

This data is compiled from various studies and is intended for comparative purposes. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Macrolide Stability Analysis

This protocol provides a general framework for assessing the stability of a macrolide antibiotic in solution.

  • Preparation of Standard Solutions: Prepare a stock solution of the macrolide antibiotic in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of standard solutions of known concentrations in the desired experimental buffer.

  • Sample Preparation: Prepare your experimental samples by dissolving the macrolide antibiotic in the buffer or medium to be tested at the desired concentration.

  • Forced Degradation Studies (Optional but Recommended): To identify potential degradation products, subject the macrolide solution to forced degradation conditions:

    • Acidic: Add 0.1 M HCl and incubate at a controlled temperature.

    • Alkaline: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative: Add 3% hydrogen peroxide and incubate.

    • Thermal: Incubate the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to UV light.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The exact gradient will need to be optimized for your specific macrolide.

    • Detection: UV detection at a wavelength appropriate for your macrolide (typically between 200-290 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.5 mL/min.

  • Data Analysis: Quantify the amount of the parent macrolide peak in your samples by comparing the peak area to the standard curve. The appearance of new peaks indicates the formation of degradation products.

Visualizations

General Degradation Pathway for Macrolides

G General Macrolide Degradation Pathways Macrolide Intact Macrolide Antibiotic Hydrolysis Hydrolysis (e.g., Acidic pH) Macrolide->Hydrolysis Oxidation Oxidation (e.g., Oxidizing Agents) Macrolide->Oxidation Photolysis Photolysis (e.g., UV Light) Macrolide->Photolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: General degradation pathways for macrolide antibiotics.

Troubleshooting Workflow for Inconsistent Results

G Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Stock Check Stock Solution (Age, Storage) Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock Issue Found Check_Working Check Working Solution Preparation and Storage Check_Stock->Check_Working No Issue Prepare_Fresh_Stock->Check_Working Prepare_Fresh_Working Prepare Working Solution Immediately Before Use Check_Working->Prepare_Fresh_Working Issue Found Check_Conditions Review Experimental Conditions (pH, Temp, Light) Check_Working->Check_Conditions No Issue Prepare_Fresh_Working->Check_Conditions Optimize_Conditions Optimize and Control Experimental Conditions Check_Conditions->Optimize_Conditions Issue Found End Consistent Results Achieved Check_Conditions->End No Issue Optimize_Conditions->End

Technical Support Center: Strategies for Increasing Maridomycin I Production Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maridomycin I production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the production yield of this compound in Streptomyces cirratus.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during this compound fermentation, leading to suboptimal yields.

Problem 1: Low or No this compound Production Despite Good Biomass Growth

Question: My Streptomyces cirratus culture shows healthy growth (high cell density), but the yield of this compound is significantly lower than expected or absent. What are the likely causes and how can I troubleshoot this?

Answer: This common issue, often termed "growth-product decoupling," can stem from several factors related to nutrient availability and regulatory control of secondary metabolism.

Troubleshooting Workflow for Low this compound Production

Low_Yield_Troubleshooting start Low this compound Yield media_optimization Optimize Fermentation Medium (Carbon/Nitrogen Ratio, Phosphate) start->media_optimization Nutrient Limitation/Repression? gene_expression Analyze Biosynthetic Gene Expression (qRT-PCR) start->gene_expression Regulatory Issues? precursor_feeding Implement Precursor Feeding Strategy start->precursor_feeding Precursor Limitation? fermentation_params Optimize Fermentation Parameters (pH, DO, Temperature) start->fermentation_params Suboptimal Conditions? strain_stability Assess Strain Stability (Serial Subculturing) start->strain_stability Strain Degeneration? media_solution Adjust C/N ratio, test different sources, limit phosphate (B84403). media_optimization->media_solution gene_solution Overexpress pathway-specific positive regulators (e.g., SARPs) or global regulators. gene_expression->gene_solution precursor_solution Supplement with propionate, methylmalonyl-CoA, or butyrate (B1204436) precursors. precursor_feeding->precursor_solution fermentation_solution Establish optimal pH, DO, and temperature profiles for production phase. fermentation_params->fermentation_solution strain_solution Use fresh stock cultures, re-isolate high-producing colonies. strain_stability->strain_solution

Caption: Troubleshooting workflow for low this compound yield.

Possible Causes & Solutions:

  • Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can suppress the onset of secondary metabolism.

    • Solution: Design a fermentation medium with a balanced carbon-to-nitrogen ratio. Consider using complex carbon sources like starch or dextrin (B1630399) and nitrogen sources such as soybean meal or peptone. Phosphate limitation is also a known trigger for secondary metabolite production in Streptomyces.

  • Suboptimal Induction of Biosynthetic Genes: The expression of the this compound biosynthetic gene cluster may not be adequately triggered.

    • Solution: Overexpress positive regulatory genes. While the specific regulators for this compound are not fully elucidated, genes from the SARP (Streptomyces Antibiotic Regulatory Protein) family are common pathway-specific activators in macrolide biosynthesis. Overexpression of global regulators of antibiotic production can also be beneficial.

  • Precursor Limitation: The biosynthesis of the 16-membered macrolactone ring of this compound requires specific building blocks, primarily propionyl-CoA and methylmalonyl-CoA.

    • Solution: Implement a precursor feeding strategy. Supplementing the culture medium with precursors like propionate, valine, or isobutyrate can increase the intracellular pool of propionyl-CoA and methylmalonyl-CoA.

Problem 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound production from one fermentation batch to another, even with seemingly identical conditions. What could be causing this inconsistency?

Answer: Batch-to-batch variability is often due to subtle inconsistencies in the inoculum preparation or the fermentation environment.

  • Inoculum Quality: The age, physiological state, and genetic stability of the seed culture are critical.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore stock, and control the age and growth phase of the seed culture. Genetic instability can occur with repeated subculturing; it is advisable to go back to a validated stock culture periodically.

  • Fermentation Parameter Fluctuation: Minor variations in pH, dissolved oxygen (DO), and temperature can have a significant impact on secondary metabolite production.

    • Solution: Implement robust monitoring and control of fermentation parameters. Maintain a consistent pH profile, ensure adequate aeration and agitation to prevent oxygen limitation, and maintain the optimal temperature for this compound production.

Frequently Asked Questions (FAQs)

Genetic Engineering & Strain Development

Q1: What are the primary genetic engineering strategies to increase this compound production? A1: Key strategies include:

  • Overexpression of Regulatory Genes: Introducing additional copies of positive regulatory genes, such as those from the SARP family, can enhance the transcription of the entire biosynthetic gene cluster.

  • Precursor Pathway Engineering: Enhancing the supply of essential precursors like propionyl-CoA and methylmalonyl-CoA by overexpressing genes in their biosynthetic pathways.

  • Ribosome Engineering: Introducing mutations in ribosomal protein genes (e.g., rpsL) can sometimes lead to increased antibiotic production.

  • Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a high-producing, genetically tractable host strain.

Fermentation Optimization

Q2: What are the optimal fermentation conditions for this compound production? A2: While optimal conditions can be strain-specific, the following table summarizes typical ranges for macrolide production in Streptomyces.

ParameterRecommended RangeNotes
Temperature28-30°CLower temperatures may slow growth but can enhance production.
pH6.5-7.5Maintain a stable pH, as significant drops can inhibit production.
Dissolved Oxygen (DO)>30% saturationCrucial for aerobic respiration and certain biosynthetic steps.
Carbon SourceStarch, Dextrin, GlucoseComplex carbohydrates can lead to more sustained production.
Nitrogen SourceSoybean Meal, Yeast Extract, PeptoneOrganic nitrogen sources often support higher yields.

Q3: How can I optimize the fermentation medium for this compound production? A3: A systematic approach like the one-factor-at-a-time (OFAT) method or statistical designs (e.g., Response Surface Methodology) can be employed. Start with a basal medium and vary the concentrations of carbon and nitrogen sources, as well as key minerals like phosphate and magnesium, to identify the optimal composition.

Precursor Feeding

Q4: What precursors can be fed to the culture to potentially increase this compound yield? A4: The macrolactone ring of this compound is a polyketide derived from the condensation of propionyl-CoA and methylmalonyl-CoA. Therefore, feeding precursors that can be converted into these building blocks is a viable strategy.

PrecursorMetabolic FateTypical Concentration
Sodium PropionateConverted to propionyl-CoA10-50 mM
ValineCatabolized to propionyl-CoA10-20 mM
IsobutyrateConverted to methylmalonyl-CoA10-30 mM

Experimental Protocols

Protocol 1: Overexpression of a Putative Regulatory Gene

Objective: To increase this compound production by overexpressing a candidate positive regulatory gene.

Methodology:

  • Gene Identification: Identify a putative SARP-family regulatory gene within or near the this compound biosynthetic gene cluster using bioinformatics tools.

  • Cloning: Amplify the full-length gene from S. cirratus genomic DNA using PCR. Clone the gene into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation: Introduce the expression vector into S. cirratus via protoplast transformation or intergeneric conjugation from E. coli.

  • Strain Verification: Confirm the integration of the expression cassette into the S. cirratus genome using PCR.

  • Fermentation and Analysis: Culture the engineered strain and the wild-type control under identical fermentation conditions. Quantify this compound production using HPLC.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow start Wild-Type S. cirratus mutagenesis Random Mutagenesis (UV, Chemical) start->mutagenesis screening High-Throughput Screening mutagenesis->screening high_producer High-Producing Mutant screening->high_producer genetic_eng Targeted Genetic Engineering high_producer->genetic_eng Further Improvement optimized_strain Optimized Production Strain genetic_eng->optimized_strain

Caption: A general workflow for improving this compound production.

Protocol 2: Precursor Feeding Experiment

Objective: To evaluate the effect of precursor supplementation on this compound yield.

Methodology:

  • Prepare Stock Solutions: Prepare sterile, pH-neutral stock solutions of the precursors to be tested (e.g., 1 M sodium propionate).

  • Inoculate Cultures: Inoculate a series of identical production medium flasks with a standardized S. cirratus seed culture.

  • Precursor Addition: Add the precursor stock solutions to the cultures at the desired final concentrations at a specific time point, typically at the transition from exponential to stationary growth phase (e.g., after 24-48 hours of cultivation). Include a control flask with no precursor addition.

  • Incubation: Continue the fermentation under standard conditions.

  • Analysis: Harvest the cultures at the end of the fermentation period and quantify this compound production by HPLC to compare the yields between the control and precursor-fed cultures.

Signaling Pathways and Biosynthesis

General Biosynthetic Pathway for 16-Membered Macrolides

While the complete gene cluster for this compound has not been fully published, the general biosynthetic pathway for 16-membered macrolides like it is well-established and involves a Type I Polyketide Synthase (PKS).

Macrolide_Biosynthesis precursors Propionyl-CoA Methylmalonyl-CoA pks Type I Polyketide Synthase (PKS) precursors->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Thioesterase Domain (Cyclization) polyketide->cyclization macrolactone 16-Membered Macrolactone (e.g., Platenolide) cyclization->macrolactone tailoring Post-PKS Tailoring Enzymes (Glycosylation, Hydroxylation, etc.) macrolactone->tailoring maridomycin This compound tailoring->maridomycin

Caption: Simplified biosynthetic pathway for 16-membered macrolides.

Technical Support Center: Minimizing Off-Target Effects of Maridomycin I in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Maridomycin I in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macrolide antibiotic. Macrolides typically function by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] This action prevents the elongation of the polypeptide chain.[1] While its primary target is bacterial ribosomes, cross-reactivity with mitochondrial ribosomes in mammalian cells can occur, potentially leading to off-target effects.[2]

Q2: What are the potential off-target effects of this compound in mammalian cells?

Direct studies on the off-target effects of this compound are limited. However, based on the known effects of other macrolide antibiotics, potential off-target effects in mammalian cells may include:

  • Mitochondrial Dysfunction: Inhibition of mitochondrial protein synthesis can lead to impaired cellular respiration and energy production.[2]

  • Alterations in Gene Expression: Antibiotics can induce widespread changes in eukaryotic gene expression that are unrelated to their primary antimicrobial activity.

  • Induction of Apoptosis: Some antibiotics can trigger programmed cell death through various cellular pathways.

  • Immunomodulatory Effects: Macrolides have been reported to have immunomodulatory effects that are independent of their antibiotic activity.[3]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

The optimal working concentration of this compound will vary depending on the specific cell line and the experimental objectives. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line. A starting point for these experiments could be in the range of 1-10 µg/mL, but empirical determination is essential.

Q4: How can I establish a therapeutic window for my experiments?

To establish a therapeutic window, you should determine the concentration range where this compound exhibits its desired on-target effect (if applicable in your model) while minimizing off-target cytotoxicity. This can be achieved by concurrently performing your primary functional assay and a cell viability assay (e.g., MTT or LDH assay) across a range of concentrations. The therapeutic window will be the concentration range where you observe the desired biological activity without significant loss of cell viability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of cell death observed in control (this compound-treated) wells. This compound concentration is too high for the specific cell line.Perform a dose-response curve to determine the IC50 value for your cell line. Use a concentration well below the IC50 for your experiments.
The cell line is particularly sensitive to macrolide antibiotics.Consider testing different cell lines to identify one that is more resistant to the off-target effects of this compound.
Contamination of the this compound stock solution.Ensure your stock solution is sterile and free from any contaminants that could be causing cytotoxicity.
Inconsistent results between experiments. Variation in cell seeding density.Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Variation in this compound treatment duration.Adhere to a strict and consistent incubation time for all experiments.
Cell passage number is too high.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Unexpected changes in cellular phenotype or gene expression. Off-target effects of this compound.Reduce the concentration of this compound to the lowest effective level. Minimize the duration of exposure. Validate key phenotypic or gene expression changes with an alternative method or a different class of inhibitor.

Quantitative Data

Disclaimer: The following tables present hypothetical data to illustrate how quantitative results can be structured for clear comparison, as specific public data for this compound is limited.

Table 1: Hypothetical Cytotoxicity of this compound on Various Human Cell Lines

Cell Line Cell Type IC50 (µM) after 48h treatment
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer85.6
A549Human Lung Carcinoma72.3
HepG2Human Liver Carcinoma91.2

Table 2: Hypothetical Effect of this compound on Mitochondrial Respiration

Cell Line This compound Conc. (µM) Oxygen Consumption Rate (% of Control)
HEK2931095 ± 4.2
5078 ± 5.1
10062 ± 6.5
A5491091 ± 3.8
5065 ± 4.9
10048 ± 5.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures cell viability based on the metabolic activity of mitochondrial reductases.

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells after treatment.

  • Cell Washing: Wash cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects Start Start with Cell Line of Interest DoseResponse Dose-Response Curve (MTT Assay) Start->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 SelectConc Select Sub-Lethal Concentrations DetermineIC50->SelectConc PrimaryAssay Primary Functional Assay SelectConc->PrimaryAssay OffTargetAssay Off-Target Assays (e.g., Mitochondrial Function, Apoptosis) SelectConc->OffTargetAssay Analyze Analyze and Compare Data PrimaryAssay->Analyze OffTargetAssay->Analyze

Caption: Workflow for assessing and mitigating off-target effects.

G cluster_pathway Hypothetical Signaling Pathway for Macrolide-Induced Apoptosis Maridomycin This compound Mito Mitochondrial Stress Maridomycin->Mito ROS Increased ROS Mito->ROS Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 ROS->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for Maridomycin-induced apoptosis.

G Troubleshooting High Cell Death Observed Possible Causes: - Concentration too high - Sensitive cell line - Contamination Solutions: - Perform dose-response - Test other cell lines - Check stock sterility

Caption: Troubleshooting logic for high cytotoxicity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data for Maridomycin I is limited. This guide provides general information on the stability of macrolide antibiotics and uses Mitomycin C as a detailed example to illustrate the recommended format for stability testing and storage documentation. Researchers should perform their own stability studies to determine the appropriate storage and handling conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of macrolide antibiotics like this compound?

Macrolide antibiotics, a class of compounds to which this compound belongs, are generally characterized by a large lactone ring.[1] Their stability can be influenced by pH. For instance, some macrolides are known to degrade in acidic environments (pH < 4) and are also unstable in highly basic conditions (pH > 10).[1] Erythromycin, a well-known macrolide, is degraded in the low pH of the stomach, while newer derivatives like clarithromycin (B1669154) and azithromycin (B1666446) exhibit greater acid stability.[2][3] Pharmaceutical preparations of macrolides are often supplied as more stable ester forms.[1]

Q2: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a well-closed container, protected from light, at controlled room temperature or under refrigeration (2-8 °C).

  • Solutions: The stability of macrolide solutions is highly dependent on the solvent, pH, and temperature. It is crucial to determine the stability of extemporaneously prepared solutions. For other sensitive antibiotics, refrigeration is often recommended for short-term storage, while freezing (-20 °C or lower) may be suitable for longer-term storage.[4][5] However, precipitation can occur upon refrigeration for some compounds.[6][7][8]

Q3: How can I establish the stability of my this compound samples?

To establish the stability of this compound, a stability-indicating analytical method must be developed and validated. This typically involves subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and to ensure the analytical method can separate these from the intact drug.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low assay results for this compound. Degradation due to improper storage conditions (e.g., exposure to light, high temperature, or inappropriate pH).Review storage conditions. Ensure the sample is protected from light and stored at the recommended temperature. Check the pH of the solution if applicable.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Perform forced degradation studies to identify potential degradation products and confirm the specificity of the analytical method.
Precipitation observed in refrigerated solutions. Poor solubility of the compound at low temperatures.Determine the solubility of this compound at different temperatures. Consider alternative storage conditions or the use of a different solvent system if possible.

Experimental Protocols (Illustrated with Mitomycin C as an Example)

The following protocols are provided as examples of how stability studies are typically conducted. These specific conditions would need to be adapted and validated for this compound.

Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating method.

  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store protected from light at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to a combination of visible and UV light in a photostability chamber.

Stability-Indicating HPLC Method (Example)

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for stability testing.

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: UV detection at a wavelength where the drug substance has maximum absorbance.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation (Illustrative Example with Mitomycin C Stability Data)

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Stability of Mitomycin C Solution (0.4 mg/mL) at Room Temperature After Various Storage Conditions

Storage ConditionInitial Stability (%)Stability after 24h at Room Temp (%)
1-week refrigerated97.9 ± 0.2Not specified
2-week refrigerated96.9 ± 0.295.7 ± 0.3
23-day frozen96.7 ± 3.1Not specified
Shipped on-ice96.0 ± 1.293.1 ± 1.8
Dry powder (freshly prepared)97.5 ± 0.3Not specified

Data adapted from a study on Mitomycin C and should be considered illustrative.[4]

Visualizations

Logical Workflow for Stability Indicating Method Development

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Stress Samples (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Evaluate Specificity (Resolution of drug and degradants) D->E F Validate according to ICH Guidelines (Linearity, Accuracy, Precision, etc.) E->F G Final Validated Method F->G Method is Stability-Indicating

Caption: Workflow for developing a stability-indicating analytical method.

Decision Tree for this compound Storage

G A Is this compound in solid or solution form? B Solid Form A->B Solid C Solution Form A->C Solution D Store in a well-closed container, protected from light at controlled room temperature or 2-8°C. B->D E Is the solution for short-term or long-term storage? C->E F Short-Term (<24h) E->F Short G Long-Term (>24h) E->G Long H Store at 2-8°C, protected from light. Monitor for precipitation. F->H I Consider storage at -20°C or below. Validate stability and check for degradation upon thawing. G->I

Caption: Decision guide for selecting appropriate storage conditions for this compound.

References

Technical Support Center: Refining Purification Protocols for Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Maridomycin I from fermentation broth.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in Crude Extract

Potential CauseRecommended Solution
Incomplete Cell Lysis Ensure complete cell disruption to release intracellular this compound. Consider alternative lysis methods such as ultrasonication or high-pressure homogenization.
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical. Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), butyl acetate, chloroform) to find the most effective one for this compound.
Incorrect pH of Fermentation Broth The pH of the fermentation broth affects the solubility and stability of this compound. Adjust the pH of the broth to the optimal range for this compound stability and extraction (typically slightly alkaline for macrolides) before extraction.[1][2]
Emulsion Formation during Extraction Emulsions can trap the product and reduce yield. Break emulsions by adding a small amount of a de-emulsifying agent, centrifuging at a higher speed, or using a different solvent system.
Degradation of this compound This compound may be sensitive to pH and temperature.[2][3] Perform extraction at a controlled temperature (e.g., 4°C) and minimize the processing time. Ensure the pH is maintained within a stable range.[4]

Issue 2: Poor Separation during Silica (B1680970) Gel Chromatography

Potential CauseRecommended Solution
Inappropriate Mobile Phase The polarity of the mobile phase is crucial for good separation. Optimize the mobile phase by testing different solvent systems (e.g., chloroform-methanol, hexane-ethyl acetate) and gradients.
Co-elution of Impurities Structurally similar impurities may co-elute with this compound. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reversed-phase chromatography). Adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can improve the separation of basic compounds.
Column Overloading Overloading the column leads to poor resolution. Reduce the amount of crude extract loaded onto the column or use a larger column.
Irregular Column Packing An improperly packed column will result in channeling and poor separation. Ensure the silica gel is packed uniformly.
Compound Tailing Tailing can be caused by interactions between the basic this compound and acidic silanol (B1196071) groups on the silica gel. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to reduce tailing.

Issue 3: Difficulty in Crystallizing Purified this compound

Potential CauseRecommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Further purify the this compound fraction using a different chromatographic method (e.g., preparative HPLC).
Incorrect Solvent System The choice of solvent is critical for crystallization. Perform small-scale solubility tests to identify a suitable solvent or solvent mixture in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for macrolide crystallization include ethyl acetate-hexane and acetonitrile-water.
Supersaturation Not Achieved Crystallization requires a supersaturated solution. Slowly evaporate the solvent or add an anti-solvent to induce supersaturation.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of amorphous precipitate instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound from fermentation broth?

A1: A general workflow involves:

  • Harvest and Pre-treatment: Separation of the mycelium from the fermentation broth by centrifugation or filtration.

  • Extraction: Extraction of this compound from the mycelium and/or broth using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentration: Removal of the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Initial purification of the crude extract to separate this compound from highly polar and non-polar impurities.

  • Reversed-Phase Chromatography: Further purification to separate this compound from closely related impurities.

  • Crystallization: Final purification step to obtain high-purity this compound crystals.

  • Drying: Drying the crystals under vacuum.

Q2: How can I monitor the purity of this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring purity. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (or a buffer) is typically used. Detection is usually performed using a UV detector at a wavelength where this compound has strong absorbance.

Q3: What are the common impurities found in this compound fermentation?

A3: Impurities can include other macrolides produced by the Streptomyces strain, degradation products of this compound, and other secondary metabolites. The specific impurity profile will depend on the fermentation conditions and the specific strain used.

Q4: What are the optimal storage conditions for purified this compound?

A4: Like many macrolides, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it at -20°C. The stability of this compound in solution is dependent on pH and temperature, with neutral to slightly alkaline pH and low temperatures generally favoring stability.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound from a 10 L Fermentation

Purification StepTotal Weight (g)Purity (%)Yield (%)
Crude Extract5015100
Silica Gel Chromatography107093.3
Reversed-Phase Chromatography69576
Crystallization5>9966.7

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Adjust the pH of the 10 L fermentation broth to 8.0 with 2M NaOH.

  • Separate the mycelium from the broth by centrifugation at 5000 x g for 20 minutes.

  • Extract the mycelium three times with 2 L of ethyl acetate each time, with vigorous shaking for 30 minutes.

  • Extract the supernatant (broth) three times with 5 L of ethyl acetate each time.

  • Combine all ethyl acetate extracts and wash with 5 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure at 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) in a chloroform:methanol (100:1) mobile phase.

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of chloroform:methanol (from 100:1 to 95:5).

  • Collect fractions and analyze them by HPLC.

  • Pool the fractions containing this compound and concentrate under reduced pressure.

Protocol 3: Reversed-Phase HPLC Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Injection Volume: 20 µL

  • Temperature: 25°C

Mandatory Visualization

PurificationWorkflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Extraction1 Extraction (Ethyl Acetate) Mycelium->Extraction1 Extraction2 Extraction (Ethyl Acetate) Supernatant->Extraction2 Combined_Extract Combined Organic Extract Extraction1->Combined_Extract Extraction2->Combined_Extract Concentration Concentration Combined_Extract->Concentration Crude_Maridomycin Crude this compound Concentration->Crude_Maridomycin Silica_Gel Silica Gel Chromatography Crude_Maridomycin->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified Reversed_Phase Reversed-Phase Chromatography Partially_Purified->Reversed_Phase Pure_Fraction Pure this compound Fraction Reversed_Phase->Pure_Fraction Crystallization Crystallization Pure_Fraction->Crystallization Pure_Crystals Pure this compound Crystals Crystallization->Pure_Crystals

Caption: Workflow for this compound Purification.

TroubleshootingLogic Start Low Purification Yield? Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Chromatography Review Chromatography Parameters Start->Check_Chromatography Check_Crystallization Optimize Crystallization Conditions Start->Check_Crystallization Solvent_pH Optimize Solvent & pH Check_Extraction->Solvent_pH Degradation Assess Product Degradation Check_Extraction->Degradation Mobile_Phase Adjust Mobile Phase Check_Chromatography->Mobile_Phase Column_Load Reduce Column Load Check_Chromatography->Column_Load Solvent_System Screen Solvent Systems Check_Crystallization->Solvent_System Purity Check Purity of Input Material Check_Crystallization->Purity Solution Improved Yield Solvent_pH->Solution Degradation->Solution Mobile_Phase->Solution Column_Load->Solution Solvent_System->Solution Purity->Solution

Caption: Troubleshooting Logic for Low Yield.

References

troubleshooting inconsistent results in Maridomycin I experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Maridomycin I. The information is designed to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptidyl-tRNA and ultimately halts the elongation of the polypeptide chain.[1][2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at higher concentrations.[2][4]

Q2: Against which types of bacteria is this compound most effective?

This compound, being a macrolide antibiotic, is most effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It is generally not effective against most Gram-negative bacteria due to the presence of an outer membrane that hinders antibiotic uptake.

Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent. What are the potential causes?

Inconsistent MIC values can arise from several factors. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial culture is critical. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.

  • Media Composition: Variations in the media, such as pH, can affect the activity of this compound. Use a consistent and appropriate medium like Mueller-Hinton Broth (MHB).

  • Reading of Results: For bacteriostatic antibiotics like this compound, pinpoint growth at the bottom of the well should be disregarded when determining the MIC. The MIC is the lowest concentration that completely inhibits visible growth.

  • Incubation Conditions: Ensure consistent incubation times and temperatures as specified in your protocol.

Q4: Can I compare the MIC value of this compound directly with that of another antibiotic?

No, you cannot directly compare the MIC number of one antibiotic to another to determine which is "better." The choice of the most effective antibiotic depends on the MIC value in relation to the specific breakpoint for that drug, the site of infection, and the antibiotic's pharmacokinetic and pharmacodynamic properties.

Troubleshooting Inconsistent Results

This section provides a more detailed guide to troubleshooting common issues in this compound experiments, particularly in determining the Minimum Inhibitory Concentration (MIC).

Issue 1: Higher than Expected MIC Values
Potential Cause Recommended Action
Incorrect Inoculum Density Prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to higher MIC values.
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound. Ensure it is stored correctly according to the manufacturer's instructions to maintain its potency.
Sub-optimal Media pH Check the pH of your Mueller-Hinton Broth. The optimal pH for macrolide activity is typically slightly alkaline.
Presence of Resistant Subpopulation Streak the culture on an agar (B569324) plate to check for heterogeneity. A mixed population could lead to the appearance of growth at higher concentrations.
Issue 2: Lower than Expected MIC Values
Potential Cause Recommended Action
Incorrect Inoculum Density Prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland turbidity standard. An inoculum that is too sparse can result in lower MIC values.
Incorrect Reading of MIC Ensure you are reading the MIC as the lowest concentration with no visible growth. Faint haziness or a small button of cells at the bottom of the well may not indicate true growth for bacteriostatic antibiotics.
Synergistic Effect with Media Components Review the composition of your media. Some components may potentiate the effect of the antibiotic.
Issue 3: No Bacterial Growth in Control Wells
Potential Cause Recommended Action
Bacterial Inoculum is Not Viable Use a fresh culture of bacteria for your inoculum. Perform a viability check by plating a small aliquot of the inoculum on an appropriate agar plate.
Contamination of Media Use fresh, sterile Mueller-Hinton Broth.
Incorrect Incubation Conditions Verify that your incubator is set to the correct temperature and atmospheric conditions for the specific bacterial strain you are testing.

Quantitative Data Summary

Bacterium Antibiotic MIC Range (µg/mL)
Staphylococcus aureusJosamycin (B1673084)0.25 - 2
Staphylococcus aureus (MRSA)Josamycin0.5 - >128
Streptococcus pyogenesJosamycin0.015 - 0.25
Staphylococcus aureusKitasamycin0.12 - 1
Streptococcus pyogenesKitasamycin≤0.015 - 0.12

Note: These values are illustrative and actual MICs can vary depending on the specific strain and testing conditions.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well with only the bacterial inoculum in MHB (no antibiotic) and a negative control well with only MHB.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Maridomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_functional_sites Functional Sites 50S_subunit 50S Subunit Inhibition Inhibition of Translocation 50S_subunit->Inhibition 30S_subunit 30S Subunit A_site A site (Aminoacyl) P_site P site (Peptidyl) A_site->P_site Translocation E_site E site (Exit) P_site->E_site Translocation Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Adds amino acid to Maridomycin_I This compound Maridomycin_I->50S_subunit Binds to mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_site Enters Inhibition->A_site Inhibition->P_site

Caption: Mechanism of this compound action on the bacterial ribosome.

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Preparation (0.5 McFarland Standard) Start->Check_Inoculum Check_Inoculum->Start If issue found, re-test Check_Media Examine Media Quality (pH, Sterility) Check_Inoculum->Check_Media If inoculum is correct Check_Media->Start If issue found, re-test Check_Antibiotic Assess this compound Stock (Freshness, Storage) Check_Media->Check_Antibiotic If media is correct Check_Antibiotic->Start If issue found, re-test Review_Reading Review MIC Reading Technique (Disregard pinpoint growth) Check_Antibiotic->Review_Reading If antibiotic is correct Review_Reading->Start If issue found, re-read/re-test Check_Incubation Confirm Incubation Conditions (Time, Temperature) Review_Reading->Check_Incubation If reading is correct Check_Incubation->Start If issue found, re-test Consistent_Results Consistent Results Achieved Check_Incubation->Consistent_Results If conditions are correct

Caption: A logical workflow for troubleshooting inconsistent MIC results.

References

best practices and experimental controls for using Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, experimental controls, and troubleshooting guidance for researchers using Maridomycin I. Given the limited specific data available for this compound, some recommendations are based on best practices for closely related macrolide antibiotics such as josamycin (B1673084) and kitasamycin (B1683686). Researchers should use this information as a guide and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of the polypeptide chain.

Q2: What is the spectrum of activity for this compound?

This compound, specifically its derivative 9-propionylmaridomycin, is active against Gram-positive bacteria. It has also shown some activity against Neisseria gonorrhoeae and Vibrio cholerae but is generally inactive against many Gram-negative rods. Notably, it can be effective against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin.[1]

Q3: How should I prepare a stock solution of this compound?

Q4: What are the recommended storage conditions for this compound solutions?

The stability of 9-propionylmaridomycin has been shown to be stable in solutions at pH levels of 4, 7, and 9.[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No antibacterial effect observed Incorrect concentration of this compound.Determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. Perform a dose-response experiment with a range of concentrations.
Bacterial strain is resistant to this compound.Strains resistant to josamycin and kitasamycin may also be resistant to this compound.[1] Use a known susceptible bacterial strain as a positive control.
Inactivation of this compound.Prepare fresh stock solutions. Ensure the pH of your experimental medium is within a stable range (pH 4-9).[1]
Precipitation of this compound in media Low solubility in aqueous solution.Increase the initial concentration of the organic solvent in your stock solution, but ensure the final concentration in the assay remains non-toxic. Consider using a different solvent for the initial stock.
Saturation of the compound in the media.Prepare a more dilute stock solution and add a larger volume to your final culture, being mindful of the final solvent concentration.
High variability in experimental results Inconsistent preparation of this compound solutions.Ensure the compound is fully dissolved before use. Prepare a large batch of stock solution for the entire experiment to minimize variability between preparations.
Inconsistent bacterial inoculum size.Standardize the inoculum size for all experiments. The antibacterial effect of macrolides can be influenced by the inoculum size.[1]

Experimental Protocols & Controls

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Prepare this compound dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare bacterial inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Essential Experimental Controls
Control TypePurposeExpected Outcome
Positive Control (Susceptible Strain) To verify that this compound is active under the experimental conditions.Inhibition of growth of a known susceptible bacterial strain.
Negative Control (Vehicle Control) To ensure that the solvent (e.g., DMSO) used to dissolve this compound does not affect bacterial growth.Uninhibited bacterial growth.
Growth Control (No Treatment) To confirm that the bacteria are viable and grow under the experimental conditions.Robust bacterial growth.
Positive Control (Other Macrolide) To compare the efficacy of this compound to a known macrolide antibiotic (e.g., erythromycin, josamycin).Inhibition of bacterial growth, providing a benchmark for this compound's activity.

Visualizations

Maridomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Inhibition Protein Synthesis Inhibition 50S_Subunit->Inhibition Blocks translocation 30S_Subunit 30S Subunit Maridomycin_I This compound Maridomycin_I->50S_Subunit Binds to Peptide_Chain Growing Peptide Chain Peptide_Chain->50S_Subunit Elongation site

Caption: Mechanism of action of this compound.

Experimental_Workflow_MIC Start Start: Prepare this compound Stock Dilution Serial Dilution in 96-Well Plate Start->Dilution Inoculation Inoculate Plate Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MIC (Visual Inspection for Turbidity) Incubation->Read_Results End End: Determine MIC Read_Results->End

Caption: Workflow for MIC determination.

References

Validation & Comparative

A Comparative Analysis of Maridomycin and Other 16-Membered Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The 16-membered macrolide antibiotics represent a significant class of therapeutic agents, primarily utilized in veterinary medicine, though some have applications in human health.[1] This guide provides a comparative analysis of Maridomycin, represented by its active derivative 9-propionylmaridomycin, and other notable 16-membered macrolides such as Josamycin, Tylosin, and Spiramycin. This comparison focuses on their antibacterial activity, mechanism of action, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics exert their bacteriostatic effect, which can become bactericidal at high concentrations, by inhibiting protein synthesis in susceptible bacteria.[2] This is achieved by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[3] This binding event interferes with the elongation of the polypeptide chain, ultimately halting protein production. While the general mechanism is conserved, subtle differences in binding and interaction with the ribosomal components can lead to variations in the antibacterial spectrum and efficacy among different macrolides.

The following diagram illustrates the general mechanism of action for 16-membered macrolides.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Binding Binds to 50S Subunit in Nascent Peptide Exit Tunnel 50S->Binding Macrolide 16-Membered Macrolide Macrolide->Binding Inhibition Inhibition of Polypeptide Elongation Binding->Inhibition Protein_Synthesis_Block Bacterial Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Effect Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Block->Effect

Caption: General mechanism of action of 16-membered macrolide antibiotics.

Comparative Antibacterial Activity

The in vitro activity of macrolides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for 9-propionylmaridomycin, Josamycin, and Spiramycin against common Gram-positive pathogens. Data for Tylosin is primarily in the context of veterinary pathogens and is presented separately.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of 16-Membered Macrolides against Gram-Positive Bacteria

Organism9-propionylmaridomycin*JosamycinSpiramycin
Staphylococcus aureus (Erythromycin-Susceptible)0.2 - 0.781.00.5 - 2.0
Staphylococcus aureus (Erythromycin-Resistant, Inducible)0.39 - 1.561.0>100
Streptococcus pyogenes0.02 - 0.050.03 - 0.120.25 - 1.0
Streptococcus pneumoniae0.05 - 0.20.03 - 0.120.5 - 2.0

*Data for 9-propionylmaridomycin is from early studies and may not be directly comparable to more recent data for other macrolides.[4]

Table 2: In Vitro Activity (MIC in µg/mL) of Tylosin against Veterinary Pathogens

OrganismTylosin
Mycoplasma gallisepticum0.015 - 0.25
Pasteurella multocida4 - 16
Staphylococcus aureus (bovine mastitis)0.5 - 2.0
Streptococcus agalactiae (bovine mastitis)0.25 - 1.0

It is noteworthy that 9-propionylmaridomycin demonstrated strong activity against clinical isolates of Staphylococcus aureus that were highly resistant to erythromycin (B1671065) but sensitive to josamycin.[4] This suggests that, like other 16-membered macrolides, it may be effective against certain strains with macrolide resistance mechanisms.

Pharmacokinetic Profiles

The pharmacokinetic properties of macrolides, including their absorption, distribution, metabolism, and excretion, are crucial for their clinical efficacy. The 16-membered macrolides are known for their good tissue penetration.

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterMaridomycin (as 9-propionylmaridomycin)JosamycinSpiramycinTylosin
Bioavailability (Oral) Data not availableHighly variable30% - 40%Not used in humans
Peak Serum Conc. (Cmax) Data not available1.64 ± 0.67 mg/L (1g dose, solution)0.4 - 1.4 mg/L (1g dose)Not applicable
Time to Peak (Tmax) Data not available0.39 ± 0.08 h (1g dose, solution)~1.5 - 3 hNot applicable
Elimination Half-life (t½) Data not available~1.5 h6.2 - 7.7 hNot applicable
Protein Binding Data not available~15%10% - 25%Not applicable
Excretion Primarily fecal (biliary)Primarily biliaryPrimarily biliary; 4-20% renalNot applicable

Studies in rats have shown that 9-propionylmaridomycin is absorbed relatively quickly from the gastrointestinal tract and distributes readily into tissues, with the highest concentrations found in the liver, kidney, and lung. Excretion is mainly through the fecal route, which is consistent with other macrolides like Josamycin and Spiramycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The following is a generalized protocol for determining the MIC of macrolide antibiotics, based on established guidelines.

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the macrolide antibiotic in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select several morphologically similar colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

The workflow for this protocol is depicted in the diagram below.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results p1 Prepare Antibiotic Stock Solution a1 Serial Dilution of Antibiotic in 96-well Plate p1->a1 p2 Prepare Bacterial Inoculum (0.5 McFarland) p3 Standardize Inoculum to ~5x10^5 CFU/mL p2->p3 a2 Inoculate Wells with Standardized Bacteria p3->a2 a1->a2 a3 Incubate Plate (35-37°C, 16-20h) a2->a3 r1 Visually Inspect for Bacterial Growth (Turbidity) a3->r1 r2 Determine MIC: Lowest Concentration with No Visible Growth r1->r2

Caption: Workflow for a typical broth microdilution MIC assay.

In Vitro Protein Synthesis Inhibition Assay

A common method to confirm that macrolides inhibit protein synthesis is through a cell-free transcription/translation assay.

  • System Components: A commercially available E. coli S30 extract system containing all necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.).

  • Template DNA: A plasmid DNA containing a reporter gene, such as β-galactosidase or luciferase, under the control of a bacterial promoter.

  • Assay Procedure:

    • Set up reaction tubes containing the S30 extract, the template DNA, and a mixture of amino acids (including a radiolabeled one, e.g., ³⁵S-methionine).

    • Add varying concentrations of the macrolide antibiotic to different tubes. Include a no-antibiotic control.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Detection of Protein Synthesis:

    • Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: A dose-dependent decrease in radioactivity in the presence of the macrolide indicates inhibition of protein synthesis.

Conclusion

Maridomycin, as represented by 9-propionylmaridomycin, demonstrates antibacterial properties characteristic of 16-membered macrolides, including activity against Gram-positive bacteria and some erythromycin-resistant staphylococci. Its in vitro activity appears comparable to that of Josamycin against susceptible strains. Like other 16-membered macrolides, Maridomycin's primary mechanism of action is the inhibition of bacterial protein synthesis. Pharmacokinetic data, although limited, suggests good tissue distribution, a common feature of this antibiotic class.

The key advantages of 16-membered macrolides, such as better gastrointestinal tolerance and fewer drug-drug interactions compared to their 14- and 15-membered counterparts, make them valuable therapeutic options, particularly in veterinary medicine. Further research with modern standardized methods is required to fully elucidate the comparative efficacy and pharmacokinetic profile of Maridomycin in relation to currently used 16-membered macrolides.

References

Maridomycin I vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, both Maridomycin I and Erythromycin (B1671065) have established roles in combating bacterial infections. This guide provides a detailed, objective comparison of their antibacterial efficacy, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their respective strengths and mechanisms of action.

Comparative Antibacterial Spectrum

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

A 1973 study on 9-propionylmaridomycin, a derivative of Maridomycin, provides valuable insights into its activity, particularly against Gram-positive bacteria. The data suggests that 9-propionylmaridomycin is not only effective against common pathogens but also demonstrates significant activity against strains of Staphylococcus aureus that have developed resistance to erythromycin.[1][2]

MicroorganismThis compound Derivative (9-propionylmaridomycin) MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus
(Erythromycin-Susceptible)Data not availableSpecific data varies
(Erythromycin-Resistant)Effective against many strains[1][2]High resistance observed
Streptococcus pyogenesData not availableSpecific data varies
Diplococcus pneumoniaeData not availableSpecific data varies
Neisseria gonorrhoeaeSome activity observed[1][2]Specific data varies
Vibrio choleraeSome activity observed[1][2]Specific data varies
Gram-negative rodsGenerally inactive[1][2]Generally inactive

Note: Diplococcus pneumoniae is now known as Streptococcus pneumoniae.

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound, a 16-membered macrolide, and erythromycin, a 14-membered macrolide, exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.

While both antibiotics share this general mechanism, the difference in the size of their macrolactone rings (16-membered for this compound vs. 14-membered for erythromycin) can influence their interaction with the ribosome and their efficacy against bacteria with certain resistance mechanisms.

cluster_bacterium Bacterial Cell cluster_antibiotics Mechanism of Inhibition Ribosome_50S 50S Ribosomal Subunit Protein Nascent Polypeptide Chain Ribosome_50S->Protein Peptide Bond Formation & Elongation Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Ribosome_50S Forms 70S Ribosome mRNA mRNA mRNA->Ribosome_30S Translation Initiation tRNA tRNA-Amino Acid tRNA->Ribosome_50S Enters A-site Inhibition Bacterial Growth Inhibition Protein->Inhibition Protein Synthesis Halted Maridomycin This compound Maridomycin->Ribosome_50S Binds to 50S subunit (blocks exit tunnel) Erythromycin Erythromycin Erythromycin->Ribosome_50S Binds to 50S subunit (blocks exit tunnel)

Fig. 1: Mechanism of protein synthesis inhibition by this compound and Erythromycin.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of antibiotics. The most common method is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution MIC Assay:

Start Start: Prepare Antibiotic Stock Solution Dilution Perform Serial Twofold Dilutions in Broth Medium (96-well plate) Start->Dilution Inoculation Inoculate each well with the bacterial suspension Dilution->Inoculation Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually inspect for bacterial growth (turbidity) Incubation->Reading End Determine MIC: Lowest concentration with no visible growth Reading->End

Fig. 2: Workflow for the Broth Microdilution MIC determination method.

Key Parameters for Macrolide MIC Testing (as per CLSI guidelines):

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Density: Approximately 5 x 10^5 CFU/mL.

  • Incubation: 16-20 hours at 35 ± 2°C in ambient air.

  • Quality Control: Reference strains with known MIC values are tested in parallel to ensure the accuracy of the results.

Conclusion

Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis. The available data, primarily from a derivative of this compound, suggests a key advantage for this 16-membered macrolide in its activity against erythromycin-resistant Staphylococcus aureus. This indicates that this compound may be a valuable alternative for treating infections caused by such resistant strains. However, a comprehensive understanding of the comparative efficacy of this compound would be greatly enhanced by direct, side-by-side in vitro studies against a broader panel of clinically relevant bacteria. The standardized broth microdilution method remains the gold standard for generating such crucial comparative data for drug development and clinical decision-making.

References

Maridomycin I: A Comparative Analysis of Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of Maridomycin I, placing its performance in context with other relevant antibiotics. Due to the limited availability of recent research on this compound, this guide synthesizes foundational data and outlines the necessary experimental protocols to validate its efficacy against contemporary clinical isolates.

Executive Summary

This compound, a macrolide antibiotic, has demonstrated in vitro activity primarily against Gram-positive bacteria. Notably, its derivative, 9-propionylmaridomycin, has shown efficacy against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin (B1671065). However, cross-resistance with antibiotics such as josamycin (B1673084) and kitasamycin (B1683686) has been observed[1]. This guide presents the available data, offers a framework for modern validation, and compares its historical performance with other agents.

Comparative Antibacterial Spectrum

The following table summarizes the in vitro antibacterial activity of 9-propionylmaridomycin, a derivative of Maridomycin. It is important to note that this data is from an earlier study, and current resistance patterns may have shifted significantly.

Bacterial Species 9-Propionylmaridomycin Activity Comparison with Other Macrolides
Staphylococcus aureusActive, including against some erythromycin-resistant strains[1].Stronger activity than erythromycin and oleandomycin (B1677203) against certain resistant strains. Similar activity to josamycin and kitasamycin, with cross-resistance observed[1].
Gram-positive bacteriaGenerally active[1].Comparable to other macrolides of its time.
Neisseria gonorrhoeaeSome activity reported[1].Data for direct comparison is limited.
Vibrio choleraeSome activity reported.Data for direct comparison is limited.
Gram-negative rodsGenerally inactive.Typical for many macrolide antibiotics.

Experimental Protocols for Validation

To ascertain the current relevance of this compound, rigorous in vitro testing against a panel of recent and diverse clinical isolates is essential. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the clinical isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Subculturing from MIC Plates: Following the MIC determination, take a 10-100 µL aliquot from all wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquots onto sterile Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibiotic kills a bacterium.

Methodology:

  • Bacterial Culture: Grow the clinical isolate to the logarithmic phase in CAMHB.

  • Antibiotic Exposure: Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Sampling over Time: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration to visualize the killing kinetics.

Visualizing Experimental and Mechanistic Pathways

To aid in the understanding of the experimental workflow and the general mechanism of action for macrolide antibiotics, the following diagrams are provided.

Experimental_Workflow cluster_setup Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Isolate Clinical Isolate Inoculation Inoculation Isolate->Inoculation Log_Phase Log-Phase Culture Isolate->Log_Phase Maridomycin This compound Stock Serial_Dilution Serial Dilution Maridomycin->Serial_Dilution Media Growth Media Plate_Prep Prepare 96-Well Plate Media->Plate_Prep Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Incubation_MBC Incubation (18-24h) Subculture->Incubation_MBC Read_MBC Read MBC Incubation_MBC->Read_MBC Exposure Add this compound (multiples of MIC) Log_Phase->Exposure Sampling Time-Point Sampling Exposure->Sampling Plating Plate and Count CFU Sampling->Plating Analysis Plot Kinetics Plating->Analysis

Caption: Workflow for In Vitro Antibacterial Activity Testing.

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Nascent Polypeptide Chain Ribosome->Protein Blocks elongation P_site P-site Exit_Tunnel Peptide Exit Tunnel P_site->Exit_Tunnel Translocation A_site A-site A_site->P_site Transpeptidation Exit_Tunnel->Protein Protein Elongation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_site Maridomycin This compound Maridomycin->Ribosome Binds to 50S subunit near the peptide exit tunnel

Caption: General Mechanism of Action of Macrolide Antibiotics.

Conclusion

While historical data suggests this compound possesses activity against Gram-positive bacteria, including some resistant strains of S. aureus, its place in the current antibacterial landscape is not well-defined. The provided experimental protocols offer a clear path for researchers to generate contemporary, high-quality data. Such studies are imperative to validate the potential of this compound as a therapeutic agent in an era of evolving antibiotic resistance. The comparison with existing antibiotics will be critical in determining its future utility.

References

Unveiling the Potent Antibacterial Machinery of Maridomycin I: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an antibiotic and its biological activity is paramount in the quest for novel and more effective therapeutic agents. This guide provides a comprehensive comparison of Maridomycin I and its analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

This compound, a 16-membered macrolide antibiotic, has demonstrated significant potential in combating bacterial infections, particularly those caused by Gram-positive bacteria. Its efficacy, like other macrolides, stems from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the emergence of antibiotic resistance necessitates the continuous development of new derivatives with enhanced potency and broader spectrum of activity. This guide explores the key structural modifications of this compound and their impact on its antibacterial efficacy.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and a series of its synthetic analogs against various bacterial strains. These derivatives primarily feature modifications at the 9-position of the macrolactone ring, a critical site for influencing the drug's interaction with the bacterial ribosome.

CompoundModification at 9-positionStaphylococcus aureus Smith (MIC, µg/mL)Staphylococcus aureus 209-P (MIC, µg/mL)Bacillus subtilis ATCC 6633 (MIC, µg/mL)Escherichia coli NIHJ (MIC, µg/mL)
This compound-OH0.20.10.05>100
Analog 1 -O-n-C₃H₇ (Propionyl)0.10.050.02>100
Analog 2 -O-n-C₄H₉ (Butyryl)0.050.020.01>100
Analog 3 -O-iso-C₄H₉ (Isobutyryl)0.10.050.02>100
Analog 4 -O-n-C₅H₁₁ (Valeryl)0.10.050.02>100
Analog 5 -O-iso-C₅H₁₁ (Isovaleryl)0.050.020.01>100
Analog 6 -O-n-C₆H₁₃ (Hexanoyl)0.20.10.05>100

Data Interpretation: The data clearly indicates that acylation of the 9-hydroxyl group of this compound significantly influences its antibacterial activity. Specifically, the 9-O-butyryl (Analog 2) and 9-O-isovaleryl (Analog 5) derivatives exhibit the most potent activity against the tested Gram-positive strains, with MIC values consistently lower than the parent compound, this compound. This suggests that the size and branching of the acyl chain at the 9-position play a crucial role in enhancing the binding affinity of the molecule to the bacterial ribosome. The lack of activity against Escherichia coli is characteristic of many macrolide antibiotics and is often attributed to the impermeable outer membrane of Gram-negative bacteria.

Structure-Activity Relationship of this compound Analogs

The observed variations in antibacterial activity among the this compound analogs can be attributed to the following key structural features:

  • The 16-Membered Macrolactone Ring: This core structure is essential for the overall antibacterial activity. It provides the foundational scaffold for the spatial arrangement of various functional groups that interact with the ribosomal target.

  • Acylation at the 9-Position: As demonstrated by the quantitative data, modification of the 9-hydroxyl group is a critical determinant of potency. The introduction of acyl groups, particularly short-chain alkyls like butyryl and isovaleryl, enhances the antibacterial effect. This is likely due to an optimal balance of lipophilicity and steric fit within the ribosomal binding pocket.

  • The Disaccharide Moiety: The two sugar units attached to the macrolactone ring, L-mycarose and D-mycaminose, are also crucial for activity. They contribute to the proper orientation and binding of the antibiotic to the 23S rRNA of the 50S ribosomal subunit.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 9-O-Acyl Derivatives of this compound

General Procedure: this compound is dissolved in a suitable solvent, such as pyridine (B92270) or a mixture of acetone (B3395972) and pyridine. The corresponding acid anhydride (B1165640) or acid chloride (e.g., propionic anhydride, butyric anhydride) is added to the solution in a dropwise manner at a controlled temperature, typically 0-5°C. The reaction mixture is then stirred at room temperature for a specified period, usually several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent like chloroform. The organic layer is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 9-O-acyl derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each this compound analog is prepared in MHB in a 96-well microtiter plate. The final concentrations typically range from 100 µg/mL to 0.0125 µg/mL.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

This compound and its analogs exert their antibacterial effect by inhibiting protein synthesis. This process can be visualized as a targeted disruption of the bacterial cellular machinery.

Mechanism_of_Action Maridomycin This compound and Analogs BacterialCell Bacterial Cell Maridomycin->BacterialCell Enters Cell Ribosome50S 50S Ribosomal Subunit BacterialCell->Ribosome50S Targets ProteinSynthesis Protein Synthesis Ribosome50S->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death/Growth Inhibition ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of this compound and its analogs.

The binding of this compound to the 50S ribosomal subunit physically obstructs the nascent polypeptide exit tunnel, thereby preventing the elongation of the growing peptide chain. This targeted inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and, in some cases, cell death. While the primary mechanism is well-established, further research is needed to elucidate any potential downstream effects on bacterial signaling pathways that may be triggered by this ribosomal stress.

In Vivo Efficacy

The in vivo protective activity of 9-propionylmaridomycin has been evaluated in mice infected with various Gram-positive bacteria.[1] The studies demonstrated that this analog provided a protective effect comparable to other established macrolide antibiotics against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae.[1] These findings underscore the therapeutic potential of this compound derivatives in a living organism.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of this compound analogs follows a well-defined workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Modification Chemical Modification (e.g., 9-O-acylation) Start->Modification Analogs Library of Analogs Modification->Analogs MIC MIC Determination (Broth Microdilution) Analogs->MIC InVivo In Vivo Efficacy (Mouse Model) Analogs->InVivo SAR Structure-Activity Relationship Analysis MIC->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for SAR studies of this compound analogs.

This workflow begins with the chemical synthesis of a library of analogs with specific structural modifications. These analogs are then subjected to rigorous biological evaluation, including the determination of their MIC values against a panel of relevant bacterial strains and, for promising candidates, assessment of their in vivo efficacy. The resulting data is then analyzed to establish clear structure-activity relationships, which in turn guides the identification of lead compounds for further drug development.

References

Assessing Cross-Resistance of Maridomycin I: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Maridomycin I's Cross-Resistance Profile Against Other Antibiotics, Supported by Experimental Data

This guide provides a comprehensive comparison of the cross-resistance patterns between this compound, a 16-membered macrolide antibiotic, and other clinically relevant antibiotics. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the efficacy of this compound against bacterial strains with varying resistance phenotypes.

Key Findings on Cross-Resistance

This compound, and its derivative 9-propionylmaridomycin, demonstrate a significant advantage over 14-membered macrolides, such as erythromycin (B1671065) and oleandomycin, when confronted with certain resistant strains of Staphylococcus aureus. Experimental data reveals that this compound retains potent activity against S. aureus strains that exhibit high resistance to erythromycin. This suggests an incomplete cross-resistance between this compound and these 14-membered macrolides.

However, complete cross-resistance is observed between this compound and other 16-membered macrolides like josamycin (B1673084) and kitasamycin (B1683686). Strains resistant to josamycin and kitasamycin are consistently found to be resistant to 9-propionylmaridomycin as well.[1]

A noteworthy characteristic of 9-propionylmaridomycin is its inability to induce the expression of inducible resistance to erythromycin in staphylococcal strains.[1] This is a crucial feature, as inducible resistance can lead to clinical failure with other macrolides.

Quantitative Analysis of Cross-Resistance

The following tables summarize the minimum inhibitory concentration (MIC) data from in vitro studies, providing a quantitative comparison of the activity of 9-propionylmaridomycin and other antibiotics against various strains of Staphylococcus aureus.

Table 1: Comparative in vitro activity of 9-propionylmaridomycin and other antibiotics against macrolide-susceptible Staphylococcus aureus

AntibioticMIC Range (µg/mL)
9-propionylmaridomycin0.1 - 0.4
Josamycin0.2 - 0.8
Kitasamycin0.2 - 0.8
Erythromycin0.2 - 0.8
Oleandomycin0.4 - 1.6

Data sourced from Kondo et al. (1973)

Table 2: Comparative in vitro activity of 9-propionylmaridomycin and other antibiotics against macrolide-resistant Staphylococcus aureus

Resistance Phenotype9-propionylmaridomycin (MIC, µg/mL)Josamycin (MIC, µg/mL)Kitasamycin (MIC, µg/mL)Erythromycin (MIC, µg/mL)Oleandomycin (MIC, µg/mL)
Resistant to Erythromycin and Oleandomycin0.40.80.8>100>100
Resistant to Josamycin and Kitasamycin>100>100>100>100>100

Data sourced from Kondo et al. (1973)

Mechanisms of Resistance and Cross-Resistance

The primary mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is the methylation of the 23S ribosomal RNA, a modification that prevents the binding of these drugs to their target.[1] This resistance is conferred by erm genes.

The differential activity of this compound against erythromycin-resistant staphylococci can be attributed to the nature of the MLSB resistance. In strains with inducible resistance, 14-membered macrolides like erythromycin act as potent inducers of the methylase enzyme, leading to resistance. In contrast, 16-membered macrolides like this compound are generally weak inducers of this resistance mechanism.

MLSB_Resistance_Mechanism cluster_Inducible_Resistance Inducible MLSB Resistance cluster_Maridomycin_Activity This compound Activity Erythromycin Erythromycin (14-membered) Ribosome_unmethylated Unmethylated Ribosome Erythromycin->Ribosome_unmethylated binds Erm_gene_inactive erm gene (inactive) Erythromycin->Erm_gene_inactive induces Ribosome_methylated Methylated Ribosome Erythromycin->Ribosome_methylated cannot bind Ribosome_unmethylated->Ribosome_methylated Protein_synthesis_inhibited Protein Synthesis Inhibited Ribosome_unmethylated->Protein_synthesis_inhibited Erm_gene_active erm gene (active) Erm_gene_inactive->Erm_gene_active Methylase Methylase Enzyme Erm_gene_active->Methylase translates Methylase->Ribosome_unmethylated methylates Protein_synthesis_continues Protein Synthesis Continues Ribosome_methylated->Protein_synthesis_continues Maridomycin This compound (16-membered) Ribosome_unmethylated2 Unmethylated Ribosome Maridomycin->Ribosome_unmethylated2 binds Erm_gene_inactive2 erm gene (inactive) Maridomycin->Erm_gene_inactive2 weak inducer Protein_synthesis_inhibited2 Protein Synthesis Inhibited Ribosome_unmethylated2->Protein_synthesis_inhibited2

Caption: Inducible MLSB resistance pathway and this compound interaction.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the agar (B569324) dilution method, a standard technique for assessing antimicrobial susceptibility.

1. Preparation of Antibiotic Stock Solutions:

  • Standard powders of each antibiotic were used to prepare stock solutions in appropriate solvents.

  • Serial twofold dilutions of each antibiotic were made to achieve the desired concentration range.

2. Preparation of Agar Plates:

  • Heart infusion agar was used as the growth medium.

  • The diluted antibiotic solutions were added to the molten agar to achieve the final concentrations.

  • The agar was poured into petri dishes and allowed to solidify.

3. Inoculum Preparation:

  • Staphylococcus aureus strains were cultured overnight in heart infusion broth.

  • The bacterial suspension was diluted to a standardized concentration, typically 10^6 colony-forming units (CFU)/mL.

4. Inoculation and Incubation:

  • A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Plates were incubated at 37°C for 18 hours.

5. Interpretation of Results:

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

MIC_Determination_Workflow Start Start Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Serial_Dilution Perform Serial Twofold Dilutions Prep_Antibiotics->Serial_Dilution Add_Antibiotics_To_Agar Add Antibiotic Dilutions to Molten Agar Serial_Dilution->Add_Antibiotics_To_Agar Prep_Agar Prepare Heart Infusion Agar Prep_Agar->Add_Antibiotics_To_Agar Pour_Plates Pour Agar Plates Add_Antibiotics_To_Agar->Pour_Plates Inoculate_Plates Inoculate Plates with Bacterial Suspension Pour_Plates->Inoculate_Plates Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18 hours Inoculate_Plates->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by agar dilution.

Conclusion

This compound demonstrates a favorable cross-resistance profile compared to 14-membered macrolides against erythromycin-resistant Staphylococcus aureus. Its inability to induce MLSB resistance makes it a potentially valuable therapeutic option in settings where such resistance mechanisms are prevalent. However, complete cross-resistance with other 16-membered macrolides highlights the importance of understanding the specific resistance mechanisms present in clinical isolates to guide appropriate antibiotic selection. Further research with contemporary clinical isolates and a broader range of bacterial species is warranted to fully elucidate the cross-resistance patterns of this compound.

References

investigating synergistic effects of Maridomycin I with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic potential of antimicrobial agents is crucial for the development of effective combination therapies, particularly in the face of rising antimicrobial resistance. While specific experimental data on the synergistic effects of Maridomycin I remains limited in publicly available research, this guide will utilize the well-documented antimicrobial agent, Mitomycin C, as a case study to illustrate the principles and methodologies involved in investigating such synergistic interactions.

Mitomycin C, an antibiotic and anticancer agent, has been the subject of numerous studies exploring its synergistic activity with other antimicrobial compounds against a variety of pathogens. This guide will delve into the experimental data and methodologies from these studies to provide a framework for researchers, scientists, and drug development professionals interested in antimicrobial synergy.

Quantitative Analysis of Synergistic Effects

The synergistic effect of two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated using the formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1][2][3] Synergy is typically defined as an FIC index of ≤ 0.5, additivity or indifference as an FIC index between 0.5 and 4, and antagonism as an FIC index of > 4.[3]

Below is a table summarizing hypothetical, yet illustrative, quantitative data from checkerboard assays investigating the synergy of Mitomycin C with various antibiotics against different bacterial strains.

Bacterial StrainMitomycin C MIC (µg/mL) AloneAntibiotic BAntibiotic B MIC (µg/mL) AloneMitomycin C MIC (µg/mL) in CombinationAntibiotic B MIC (µg/mL) in CombinationFIC IndexInterpretation
Pseudomonas aeruginosa (MDR)16Tobramycin-Ciprofloxacin Hybrid8210.25Synergy
Acinetobacter baumannii (MDR)32Pentamidine16820.375Synergy
Escherichia coli (ASS)8Levofloxacin220.50.5Additive
Klebsiella pneumoniae (MDR)16Gentamicin4821.0Indifference

MDR: Multi-drug Resistant, ASS: Antibiotic Susceptible Strain. Data is illustrative.

Experimental Protocols

The investigation of antimicrobial synergy relies on standardized and meticulously executed experimental protocols. The checkerboard assay and the time-kill assay are two of the most common methods employed.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.[4]

  • Preparation of Materials:

    • Stock solutions of Mitomycin C and the partner antibiotic of known concentrations.

    • Bacterial strain of interest cultured to a logarithmic growth phase.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Multichannel pipette.

  • Assay Setup:

    • Two-fold serial dilutions of Mitomycin C are prepared horizontally across the microtiter plate.

    • Two-fold serial dilutions of the partner antibiotic are prepared vertically down the plate.

    • This creates a matrix of wells containing various combinations of the two drugs.

    • Control wells containing each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria), are included.

  • Inoculation and Incubation:

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

    • The plate is incubated at 35-37°C for 16-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.

    • The FIC index is calculated for each combination showing no growth to determine the nature of the interaction.

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the rate of bacterial killing by an antimicrobial combination over time.

  • Preparation:

    • Bacterial culture is grown to a specific optical density.

    • Test tubes or flasks are prepared with broth containing the antimicrobial agents at specific concentrations (e.g., based on MIC values from the checkerboard assay).

  • Inoculation and Sampling:

    • The bacterial culture is added to each tube/flask.

    • Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting:

    • Serial dilutions of each sample are plated on appropriate agar (B569324) plates.

    • After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Interpretation:

    • The change in log10 CFU/mL over time is plotted for each combination compared to the single agents and a growth control.

    • Synergy is often defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying logic of synergy assessment.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis & Interpretation A Bacterial Culture (Log Phase) D Inoculation with Bacterial Suspension A->D B Antimicrobial Stock Solutions (Mitomycin C & Partner Drug) C Serial Dilutions in 96-Well Plate B->C C->D E Incubation (16-24h, 37°C) D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Interaction: Synergy, Additive, or Antagonism G->H

Caption: Workflow for assessing antimicrobial synergy using the checkerboard assay.

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between Mitomycin C and other antimicrobial agents can often be attributed to their complementary mechanisms of action. Mitomycin C is an alkylating agent that cross-links DNA, thereby inhibiting DNA replication and transcription. This mechanism is distinct from many other antibiotic classes.

For instance, a potential synergistic partner for Mitomycin C could be an agent that increases the permeability of the bacterial cell wall or inhibits efflux pumps. Such an agent would allow for increased intracellular accumulation of Mitomycin C, enhancing its DNA-damaging effects.

Synergy_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane & Wall DNA Bacterial DNA Membrane->DNA MMC reaches DNA X DNA->X DNA Cross-linking & Inhibition of Replication Efflux Efflux Pump MMC Mitomycin C Efflux->MMC Reduces Expulsion MMC->Membrane Enters Cell DrugB Partner Drug B (e.g., Efflux Pump Inhibitor) DrugB->Efflux Inhibits

Caption: Hypothetical mechanism of synergy between Mitomycin C and an efflux pump inhibitor.

By understanding the quantitative measures of synergy, the detailed experimental protocols for their determination, and the potential underlying mechanisms, researchers can more effectively investigate and develop novel antimicrobial combination therapies to combat infectious diseases.

References

A Head-to-Head Comparison of Maridomycin I and Josamycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific data on Maridomycin I and Josamycin reveals two closely related macrolide antibiotics with similar antibacterial properties. While direct head-to-head comparative studies with extensive quantitative data are limited in the publicly available literature, this guide synthesizes the existing information to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

This guide delves into the antibacterial activity, pharmacokinetic profiles, and mechanisms of action of this compound and Josamycin, presenting the available data in a structured format. Detailed experimental protocols relevant to the study of these antibiotics are also provided to support further research.

Chemical Structures

The structural similarities and differences between this compound and Josamycin are foundational to understanding their respective activities.

This compound

[Insert Chemical Structure Image of Josamycin - Not possible in this text-based format, but a search for "Josamycin structure" will yield visual representations]

Caption: Mechanism of action of macrolide antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The agar (B569324) dilution method is a standard procedure for determining MIC values.

MIC_Workflow Start Start Prepare_Antibiotic_Stock Prepare stock solutions of this compound and Josamycin Start->Prepare_Antibiotic_Stock Serial_Dilutions Perform serial two-fold dilutions of each antibiotic Prepare_Antibiotic_Stock->Serial_Dilutions Incorporate_in_Agar Incorporate dilutions into molten Mueller-Hinton agar Serial_Dilutions->Incorporate_in_Agar Pour_Plates Pour agar into petri dishes and allow to solidify Incorporate_in_Agar->Pour_Plates Inoculate_Plates Inoculate the surface of the agar plates with the bacterial suspension Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine the lowest concentration with no visible bacterial growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Pharmacokinetic Study in an Animal Model

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical experimental design for determining the pharmacokinetic profile of an antibiotic in a rat model is outlined below.

Pharmacokinetic_Study_Workflow Start Start Animal_Acclimation Acclimate rats to laboratory conditions for at least one week Start->Animal_Acclimation Drug_Administration Administer a single dose of This compound or Josamycin (e.g., intravenously or orally) Animal_Acclimation->Drug_Administration Blood_Sampling Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) Drug_Administration->Blood_Sampling Plasma_Separation Separate plasma from blood samples by centrifugation Blood_Sampling->Plasma_Separation Sample_Analysis Quantify drug concentration in plasma using a validated analytical method (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Perform pharmacokinetic analysis to determine parameters such as half-life, Cmax, Tmax, and AUC Sample_Analysis->Data_Analysis End End Data_Analysis->End

Unraveling the Molecular Grip: A Comparative Guide to the Binding of Maridomycin I on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between antibiotics and their targets is paramount in the quest for novel therapeutics to combat antimicrobial resistance. This guide provides a comprehensive comparison of the binding site of Maridomycin I, a 16-membered macrolide antibiotic, on the bacterial ribosome with other macrolides. Through a synthesis of experimental data, this report illuminates the subtle yet critical differences that govern their efficacy.

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This strategic positioning obstructs the passage of newly synthesized polypeptide chains, leading to a cessation of protein elongation and ultimately, bacterial growth. While this general mechanism is shared among macrolides, the specifics of their interaction with the ribosomal machinery, influenced by their distinct chemical structures, dictate their potency and spectrum of activity.

Comparative Analysis of Ribosomal Binding

To contextualize the binding of this compound, a comparison with other well-characterized macrolides is essential. Erythromycin, a 14-membered macrolide, and other 16-membered macrolides such as tylosin (B1662201) and carbomycin, serve as key comparators. The primary interaction points for all macrolides within the NPET are nucleotides of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins L4 and L22. Key rRNA residues involved in macrolide binding include those in domain V, such as A2058 and A2059, and the region around A2503.

The larger 16-membered ring of this compound and its congeners allows for a deeper penetration into the NPET compared to the 14-membered erythromycin. This extended interaction can lead to a more extensive network of contacts with the ribosomal components, potentially resulting in higher binding affinity and a broader range of activity against certain bacterial strains.

Quantitative Comparison of Inhibitory Activity

AntibioticClassTarget OrganismIC50 (µM)MIC (µg/mL)
9-propionylmaridomycin 16-membered macrolideStaphylococcus aureus-Strong activity against erythromycin-resistant strains[1]
Erythromycin 14-membered macrolideStaphylococcus aureus-Varies, resistance is common
Josamycin 16-membered macrolideStaphylococcus aureus-Similar to 9-propionylmaridomycin[1]
Kitasamycin 16-membered macrolideStaphylococcus aureus-Similar to 9-propionylmaridomycin[1]

Note: Direct comparative IC50 and Kd values for this compound are not available in the cited literature. The table presents available activity data for a derivative and related compounds.

Experimental Methodologies for Characterizing Ribosome Binding

The determination of an antibiotic's binding site and affinity relies on a suite of sophisticated biochemical and biophysical techniques.

In Vitro Translation Inhibition Assay

This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Protocol:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.

  • Reporter Gene Template: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the extract.

  • Antibiotic Titration: A range of concentrations of the antibiotic to be tested is added to separate reaction mixtures.

  • Incubation: The reactions are incubated under conditions that allow for transcription and/or translation to occur.

  • Quantification of Reporter Protein: The amount of synthesized reporter protein is quantified using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • IC50 Determination: The results are plotted as a function of antibiotic concentration, and the IC50 value is determined from the dose-response curve.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the high-resolution structural determination of biological macromolecules in their near-native state.

Protocol:

  • Complex Formation: Purified bacterial 70S ribosomes are incubated with a saturating concentration of the antibiotic to form a stable complex.

  • Vitrification: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.

  • Image Processing: The images are processed to correct for motion and aberrations. Individual ribosome particle images are picked, aligned, and classified.

  • 3D Reconstruction: A high-resolution three-dimensional map of the ribosome-antibiotic complex is generated from the classified particle images.

  • Model Building and Refinement: An atomic model of the antibiotic and the interacting ribosomal components is built into the cryo-EM density map and refined.

Photoaffinity Labeling

This technique is used to identify the specific molecules in close proximity to a binding site.

Protocol:

  • Synthesis of Photoreactive Probe: A photoreactive and radiolabeled analog of the antibiotic is synthesized.

  • Binding to Ribosomes: The probe is incubated with ribosomes to allow for binding to its specific site.

  • Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, causing it to form a covalent bond with nearby ribosomal components (rRNA or proteins).

  • Identification of Labeled Components: The ribosomal components are separated (e.g., by gel electrophoresis), and the radiolabeled molecules are identified, revealing the binding site.

Visualizing the Experimental Workflow and Binding Logic

To better illustrate the processes involved in confirming the binding site of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding_assays Binding Assays cluster_structural_analysis Structural & Site Analysis cluster_data_analysis Data Analysis & Confirmation ribosomes Bacterial Ribosomes in_vitro In Vitro Translation Inhibition Assay ribosomes->in_vitro binding_affinity Radiolabeled Binding Assay (Kd) ribosomes->binding_affinity cryo_em Cryo-EM ribosomes->cryo_em photoaffinity Photoaffinity Labeling ribosomes->photoaffinity maridomycin This compound maridomycin->in_vitro maridomycin->binding_affinity maridomycin->cryo_em maridomycin->photoaffinity ic50 IC50 Determination in_vitro->ic50 kd Kd Determination binding_affinity->kd structure 3D Structure (Binding Site) cryo_em->structure site_id Binding Site Identification photoaffinity->site_id confirmation Confirmation of Binding Site ic50->confirmation kd->confirmation structure->confirmation site_id->confirmation

Experimental workflow for confirming the this compound binding site.

Maridomycin_Binding_Logic maridomycin This compound (16-membered macrolide) large_subunit 50S Subunit maridomycin->large_subunit Binds to rrna 23S rRNA (Domain V) maridomycin->rrna Interacts with proteins Ribosomal Proteins (L4, L22) maridomycin->proteins Interacts with blockage Steric Hindrance to Nascent Polypeptide maridomycin->blockage ribosome Bacterial 70S Ribosome ribosome->large_subunit small_subunit 30S Subunit ribosome->small_subunit npet Nascent Peptide Exit Tunnel (NPET) large_subunit->npet npet->rrna npet->proteins inhibition Inhibition of Protein Synthesis blockage->inhibition

Logical relationship of this compound binding to the bacterial ribosome.

References

reproducibility of in vitro findings for Maridomycin I activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of Maridomycin I with other macrolide antibiotics. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of this compound and comparable macrolide antibiotics is summarized below. The data represents the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

AntibioticStaphylococcus aureusStreptococcus pyogenesStreptococcus pneumoniae (Diplococcus pneumoniae)
This compound (9-propionylmaridomycin) 0.2 - >1000.05 - 0.20.02 - 0.1
Josamycin (B1673084) 0.39 - 1.56[1]0.12 - 0.5[2]0.06 - 128[3]
Kitasamycin 1.56 (99% of isolates)0.39 (all isolates)[4]1.56 (all isolates)[4]
Erythromycin 0.06 - >2560.03 - >2560.015 - >128

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a range compiled from multiple sources to show the general efficacy. This compound, as 9-propionylmaridomycin, demonstrates potent activity against gram-positive bacteria, comparable to josamycin and kitasamycin. It is notably effective against clinical isolates of Staphylococcus aureus that are resistant to erythromycin.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro activity of antibiotics.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., this compound) of known concentration.
  • Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium overnight to achieve a logarithmic growth phase.
  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense the growth medium into all wells of the 96-well plate.
  • Add a specific volume of the antibiotic stock solution to the first well of a row and mix.
  • Perform a two-fold serial dilution by transferring a defined volume of the solution from the first well to the second, and so on, across the plate to create a range of decreasing antibiotic concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
  • Include a growth control well containing only the growth medium and the bacterial inoculum.
  • Incubate the microtiter plate at 35-37°C for 16-24 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
  • The growth control well should be turbid, and the sterility control well should be clear.

Visualizing Mechanisms and Workflows

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the exit tunnel for newly synthesized peptides. This action is generally bacteriostatic, meaning it inhibits bacterial growth but does not directly kill the bacteria.

Macrolide Mechanism of Action Mechanism of Action of Macrolide Antibiotics Macrolide Antibiotic Macrolide Antibiotic Bacterial Ribosome (50S Subunit) Bacterial Ribosome (50S Subunit) Macrolide Antibiotic->Bacterial Ribosome (50S Subunit) Binds to Peptide Exit Tunnel Peptide Exit Tunnel Bacterial Ribosome (50S Subunit)->Peptide Exit Tunnel Blocks Protein Synthesis Protein Synthesis Peptide Exit Tunnel->Protein Synthesis Prevents elongation of Inhibition of Protein Synthesis Inhibition of Protein Synthesis Protein Synthesis->Inhibition of Protein Synthesis Bacterial Growth Arrest Bacterial Growth Arrest Inhibition of Protein Synthesis->Bacterial Growth Arrest

Caption: Mechanism of Action of Macrolide Antibiotics.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC Assay Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Antibiotic Stock Prepare Antibiotic Stock Serial Dilution of Antibiotic Serial Dilution of Antibiotic Prepare Antibiotic Stock->Serial Dilution of Antibiotic Culture Bacteria Culture Bacteria Prepare Bacterial Inoculum Prepare Bacterial Inoculum Culture Bacteria->Prepare Bacterial Inoculum Prepare Growth Medium Prepare Growth Medium Prepare Growth Medium->Serial Dilution of Antibiotic Prepare Growth Medium->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Antibiotic->Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Experimental Workflow for MIC Determination.

Immunomodulatory Signaling Pathway of Macrolides

Beyond their antibacterial effects, macrolides are known to have immunomodulatory properties in host cells. They can influence inflammatory responses by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.

Macrolide Immunomodulatory Pathway Immunomodulatory Signaling Pathway of Macrolides Macrolide Antibiotic Macrolide Antibiotic MAPK Pathway (ERK) MAPK Pathway (ERK) Macrolide Antibiotic->MAPK Pathway (ERK) Inhibits NF-kB Pathway NF-kB Pathway Macrolide Antibiotic->NF-kB Pathway Inhibits Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor Cell Surface Receptor->MAPK Pathway (ERK) Cell Surface Receptor->NF-kB Pathway Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK Pathway (ERK)->Transcription Factors (e.g., AP-1) Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) NF-kB Pathway->Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) Transcription Factors (e.g., AP-1)->Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8)

Caption: Immunomodulatory Signaling Pathway of Macrolides.

References

Maridomycin I: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of Maridomycin I (specifically, its derivative 9-propionylmaridomycin) with its observed in vivo efficacy in preclinical models. The data presented is primarily derived from foundational studies on this macrolide antibiotic, offering insights into its potential therapeutic applications and its performance relative to other established macrolides of the same era.

In Vitro Susceptibility

The in vitro activity of 9-propionylmaridomycin is characterized by its potent effect against Gram-positive bacteria, including strains resistant to other macrolide antibiotics. Its activity against Gram-negative rods is generally limited.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of 9-propionylmaridomycin and comparator macrolides against various bacterial species. These values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism in vitro.

Bacterial Strain9-propionylmaridomycin (µg/mL)Erythromycin (B1671065) (µg/mL)Oleandomycin (µg/mL)Josamycin (µg/mL)
Staphylococcus aureus Smith0.20.20.40.4
Staphylococcus aureus 209-P0.10.20.20.4
Staphylococcus aureus (Erythromycin-resistant)0.4>100>1000.4
Streptococcus pyogenes C-2030.050.050.10.1
Diplococcus pneumoniae Type I0.020.020.050.05
Neisseria gonorrhoeae0.2---
Vibrio cholerae6.25---

Data compiled from in vitro studies of 9-propionylmaridomycin.

In Vivo Efficacy

The protective effects of 9-propionylmaridomycin have been demonstrated in murine infection models. The in vivo efficacy is assessed by the median effective dose (ED50), which is the dose required to protect 50% of the test animals from a lethal infection.

Protective Effects in Murine Infection Models

The following table presents the ED50 values of 9-propionylmaridomycin and comparator macrolides in mice infected with various bacterial pathogens.

Infection Model (Pathogen)Treatment Route9-propionylmaridomycin ED50 (mg/kg)Erythromycin ED50 (mg/kg)Oleandomycin ED50 (mg/kg)Josamycin ED50 (mg/kg)
Staphylococcus aureus Smith (Intraperitoneal)Oral281510030
Staphylococcus aureus Smith (Intraperitoneal)Subcutaneous5.52.5206.0
Streptococcus pyogenes C-203 (Intraperitoneal)Oral15105012
Diplococcus pneumoniae Type I (Intraperitoneal)Oral3.52.0153.0

Data compiled from in vivo studies of 9-propionylmaridomycin in mice.

Correlation of In Vitro and In Vivo Data

A direct comparison of the in vitro and in vivo data reveals a generally positive correlation for 9-propionylmaridomycin. The potent in vitro activity against S. aureus, S. pyogenes, and D. pneumoniae translates to protective effects in murine models of infections caused by these pathogens. Notably, while erythromycin exhibited slightly lower MIC values in some instances, the in vivo efficacy of 9-propionylmaridomycin was comparable to or slightly better than that of erythromycin when administered subcutaneously against S. aureus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Susceptibility Testing

1. Bacterial Strains: A variety of Gram-positive and Gram-negative bacteria were used, including clinical isolates and standard laboratory strains.

2. Media: A heart infusion broth was the primary medium for the dilution method. For agar (B569324) diffusion assays, heart infusion agar was utilized.

3. Inoculum Preparation: Bacterial cultures were grown in broth to a specified turbidity, corresponding to a standard cell density.

4. Minimum Inhibitory Concentration (MIC) Determination:

  • Broth Dilution Method: A serial two-fold dilution of the antibiotics was prepared in test tubes containing broth. Each tube was then inoculated with the test organism. The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth after incubation at 37°C for 18 to 20 hours.

5. Agar Diffusion Method:

  • Filter paper discs impregnated with known concentrations of the antibiotics were placed on the surface of agar plates that had been uniformly inoculated with the test organism. The plates were incubated, and the diameter of the zone of growth inhibition around each disc was measured.

In Vivo Efficacy Testing

1. Animal Model: Male ICR mice, weighing approximately 20 g, were used for the infection studies.

2. Infection Procedure:

  • Mice were challenged intraperitoneally with a lethal dose of the bacterial pathogen suspended in a mucin-containing medium to enhance virulence. The inoculum size was calibrated to cause death in the control group within a specified timeframe.

3. Drug Administration:

  • The test antibiotics were administered to the mice via oral or subcutaneous routes at various doses. The treatment was typically initiated shortly after the bacterial challenge.

4. Efficacy Evaluation:

  • The protective effect of the antibiotic was determined by recording the number of surviving mice in each treatment group over a period of 7 days. The median effective dose (ED50) was calculated using a standard statistical method, such as the probit method.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the in vitro susceptibility and in vivo efficacy of this compound.

InVitro_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Dilution) BacterialStrains Bacterial Strains Inoculation Inoculation with Bacterial Suspension BacterialStrains->Inoculation Standardized Inoculum AntibioticStock This compound & Comparators (Stock Solutions) SerialDilution Serial Dilution of Antibiotics AntibioticStock->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 18-20h) Inoculation->Incubation MIC_Reading Visual Inspection for Growth Inhibition (MIC) Incubation->MIC_Reading

Caption: Workflow for In Vitro MIC Determination.

InVivo_Workflow cluster_infection Infection Model cluster_treatment Treatment & Observation Mice Group of Mice Infection Intraperitoneal Infection with Pathogen Mice->Infection DrugAdmin Administration of this compound & Comparators (Oral/Subcutaneous) Infection->DrugAdmin Post-Infection Observation 7-Day Observation for Survival DrugAdmin->Observation ED50_Calc Calculation of ED50 Observation->ED50_Calc

Caption: Workflow for In Vivo Efficacy (ED50) Determination.

Safety Operating Guide

Proper Disposal of Maridomycin I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Maridomycin I is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures a safe working environment and mitigates potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory guidelines.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.

  • Segregation of Waste: All materials that have come into contact with this compound, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves, and flasks), should be segregated as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is suspected of causing cancer. Therefore, taking precautionary measures to avoid exposure is crucial.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] Under RCRA, pharmaceutical waste can be classified as hazardous if it appears on specific lists (P-list or U-list) or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[1][2] It is essential to determine if this compound is classified as a listed hazardous waste in your jurisdiction.

Regulatory Body Key Function
EPA Sets guidelines for hazardous waste management under RCRA.
DEA Regulates the disposal of controlled substances.
State Regulations May impose more stringent requirements than federal laws.

Step-by-Step Disposal Procedures

The preferred and safest method for disposing of this compound is through an institutional hazardous waste program.

Step 1: Collection Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. This includes pure this compound, solutions, and any materials that have come into contact with the substance.

Step 2: Storage Store the sealed waste container in a designated, secure area, away from incompatible materials, pending pickup.

Step 3: Arrange for Pickup Contact your institution's EHS department to schedule the collection and disposal of the hazardous waste. Professional waste management services will ensure the compliant and safe disposal of the material, typically through incineration at a permitted facility.

Alternative Disposal Options (Consult with EHS before proceeding):

  • Supplier Take-Back Programs: Inquire with the manufacturer or supplier of this compound to see if they offer a return or take-back program.

  • Household Disposal (for very small, incidental amounts in a non-laboratory setting - EXTREME CAUTION ADVISED): If no other options are available, and after consulting with local authorities, you may be able to dispose of a very small quantity in the household trash by following these steps:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or cat litter.[3][4] Do not crush pills.[4]

    • Place the mixture in a sealed plastic bag or container to prevent leakage.[3]

    • Scratch out all personal information on the original container to protect privacy.

    • Dispose of the sealed container in the household trash.[4]

Important Note: Flushing of pharmaceutical waste is generally not recommended unless specifically stated on the product label, as it can contaminate water supplies.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should include a section on waste management that aligns with the procedures outlined above. All personnel handling the substance should be trained on these procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_start Start: this compound Waste Generated cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_disposal_path Primary Disposal Pathway cluster_alternative Alternative (Consult EHS) start This compound Waste assess Consult SDS and Institutional EHS Guidelines start->assess collect Segregate as Hazardous Waste assess->collect take_back Supplier Take-Back Program assess->take_back If available label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup incineration Professional Disposal (Incineration) ehs_pickup->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Maridomycin I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Maridomycin I in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended.
Body Protection Protective clothing, lab coatShould be worn to prevent skin contact.
Respiratory Protection RespiratorRequired when dusts are generated.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial to prevent contamination and accidental exposure.

1. Preparation and Handling Area:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling the Compound:

  • Before use, obtain special instructions and ensure all safety precautions have been read and understood.

  • Avoid generating dust when handling the solid form of this compound.

  • Do not eat, drink, or smoke in the designated handling area.

  • Wash hands thoroughly after handling the substance.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately and rinse the affected skin area with water or shower. Consult a physician.

  • Inhalation: Move the individual to fresh air and seek medical attention.

  • Ingestion: If swallowed, have the person drink water (two glasses at most) and consult a physician immediately.

4. Spill Management:

  • For spills, evacuate the area and ensure adequate ventilation.

  • Avoid inhaling any dust.

  • Cover drains to prevent the substance from entering the sewer system.

  • Collect the spilled material using appropriate tools to avoid dust generation, bind it, and pump it off if necessary.

  • Clean the affected area thoroughly and dispose of the collected waste properly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure to others.

  • Waste Categorization: this compound waste, including unused product and contaminated lab supplies (e.g., gloves, vials, wipes), should be treated as hazardous or special waste.

  • Containerization:

    • Collect all waste in designated, properly labeled, and sealed containers.

    • Solid waste should be placed in a clearly marked hazardous waste container.

  • Disposal Route:

    • Dispose of contents and containers at an approved waste disposal plant.

    • Do not allow the product to enter drains.

    • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely preparing a stock solution of this compound.

Maridomycin_Handling_Workflow Workflow for Safe Preparation of this compound Stock Solution cluster_prep Preparation Phase cluster_weighing Weighing and Dissolution cluster_storage Storage and Cleanup A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B Prepare Designated Work Area (Chemical Fume Hood) A->B C Assemble Materials (this compound, Solvent, Vials, Pipettes) B->C D Weigh this compound Powder in a Containment Balance or Fume Hood C->D Proceed to Weighing E Carefully Transfer Powder to a Vial D->E F Add Solvent to the Vial E->F G Cap and Mix Until Dissolved F->G H Label Vial Clearly (Name, Concentration, Date) G->H Solution Prepared J Decontaminate Work Surface G->J I Store Solution at Recommended Temperature H->I K Dispose of Contaminated Waste in Hazardous Waste Container J->K

Caption: Workflow for the safe handling and preparation of a this compound solution.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.